Gnetulin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H26O8 |
|---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
(1E,2S,3S)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol |
InChI |
InChI=1S/C30H26O8/c1-37-26-8-15(3-5-23(26)34)7-21-22-13-20(33)14-25(36)30(22)29(16-4-6-24(35)27(11-16)38-2)28(21)17-9-18(31)12-19(32)10-17/h3-14,28-29,31-36H,1-2H3/b21-7-/t28-,29+/m0/s1 |
InChI Key |
YUGHGAXRXHODHK-MGOPEXEZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\[C@@H]([C@H](C3=C2C=C(C=C3O)O)C4=CC(=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC(=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Gnetulin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively detailing the specific mechanism of action of gnetulin in cancer cells is limited. This guide summarizes the available information on this compound and provides a comprehensive overview of the well-researched, closely related stilbenoid, gnetin C, as a proxy to infer potential mechanisms and to provide a framework for future research.
Introduction to this compound and Related Stilbenoids
This compound is a naturally occurring stilbene dimer, a class of polyphenolic compounds found in various plant species, notably within the Gnetum genus. While its precise anticancer activities are not yet extensively elucidated, the broader family of Gnetum stilbenoids, particularly gnetin C, has demonstrated significant potential in preclinical cancer studies. These compounds are recognized for their ability to modulate key cellular processes involved in cancer progression, including cell proliferation, apoptosis, and metastasis. This guide will delve into the knowns and unknowns of this compound's bioactivity and extrapolate potential mechanisms based on the robust data available for gnetin C.
Quantitative Data on this compound and Gnetin C Cytotoxicity
Quantitative analysis of a compound's cytotoxic effect is crucial for evaluating its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment. Due to the limited research on this compound's direct anticancer effects, this section primarily presents the IC50 values for the closely related and more extensively studied stilbenoid, gnetin C, across various cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 Value | Reference |
| Gnetin C | Prostate Cancer | DU145 | 6.6 µM | [1] |
| Gnetin C | Prostate Cancer | PC3M | 8.7 µM | [1][2] |
| Gnetin C | Leukemia | HL60 | 13 µM | [3][4] |
| Gnetin C | Pancreatic, Prostate, Breast, Colon Cancer | Various | Significant inhibition at clinically achievable concentrations | [5] |
| Pterostilbene | Prostate Cancer | DU145 | 14.3 µM | [1] |
| Pterostilbene | Prostate Cancer | PC3M | 19.0 µM | [1] |
| Resveratrol | Prostate Cancer | DU145 | 21.8 µM | [1] |
| Resveratrol | Prostate Cancer | PC3M | 24.4 µM | [1] |
Core Mechanism of Action: Insights from Gnetin C
Based on extensive research on gnetin C, the primary mechanism of action of these Gnetum stilbenoids in cancer cells involves the induction of apoptosis (programmed cell death), inhibition of cell proliferation and angiogenesis, and the modulation of key signaling pathways that govern these processes.
Induction of Apoptosis
Gnetin C has been shown to be a potent inducer of apoptosis in various cancer cell lines.[5][6] This programmed cell death is a critical mechanism for eliminating cancerous cells. The pro-apoptotic effects of gnetin C are mediated through both caspase-dependent and -independent pathways.[5] In prostate cancer cells, treatment with gnetin C leads to a significant increase in the sub-G1 population, which is indicative of apoptotic cells.[1] Furthermore, in vivo studies using a prostate cancer xenograft model demonstrated that gnetin C treatment resulted in a significant increase in apoptosis within the tumor tissue.[7]
Cell Cycle Arrest
In addition to inducing apoptosis, gnetin C has been observed to cause cell cycle arrest in cancer cells.[3][4] By halting the cell cycle, gnetin C prevents cancer cells from proliferating uncontrollably. Mechanistic studies in leukemia cell lines have shown that gnetin C can induce cell cycle arrest, thereby inhibiting tumor growth.[4]
Anti-Metastatic and Anti-Angiogenic Effects
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Gnetin C has demonstrated the ability to inhibit the metastatic potential of cancer cells.[8] In vivo studies have shown that oral administration of melinjo seed extract, which is rich in gnetin C, can inhibit liver metastasis in a colon cancer model.[5][9] This anti-metastatic effect is likely linked to the inhibition of angiogenesis, the formation of new blood vessels that supply nutrients to the tumor. Gnetin C treatment has been shown to reduce angiogenesis in prostate cancer xenografts.[2][7]
Signaling Pathways Modulated by Gnetin C
The anticancer effects of gnetin C are orchestrated through its interaction with and modulation of several critical intracellular signaling pathways. The MTA1/AKT/mTOR pathway has been identified as a key target.
The MTA1/AKT/mTOR Signaling Pathway
Metastasis-associated protein 1 (MTA1) is often overexpressed in advanced cancers and plays a crucial role in tumor progression. Gnetin C has been shown to downregulate MTA1 expression.[8][10] This downregulation, in turn, inhibits the PI3K/AKT/mTOR signaling cascade, a central pathway that promotes cell survival, proliferation, and growth.[2][10][11] The inhibition of this pathway by gnetin C leads to decreased phosphorylation of downstream targets such as S6K and 4EBP1, ultimately resulting in reduced cell growth and proliferation.[10][11]
ERK1/2 Signaling Pathway
In leukemia cells, gnetin C has also been shown to inhibit the ERK1/2 signaling pathway, which is another important regulator of cell proliferation and survival.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of stilbenoids like this compound and gnetin C.
Cell Viability and IC50 Determination (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or gnetin C) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Harvesting and Fixation: Harvest treated and untreated cells and fix them in cold 70% ethanol.[12]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[13][14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Migration Analysis (Wound Healing/Scratch Assay)
The wound healing assay is a simple method to study directional cell migration in vitro.
Protocol:
-
Cell Seeding: Seed cells in a culture dish to create a confluent monolayer.
-
Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.[15]
-
Image Acquisition (Time 0): Immediately capture images of the wound at defined locations.
-
Incubation and Monitoring: Incubate the cells and capture images of the same wound locations at regular time intervals (e.g., every 6-12 hours).
-
Data Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.
Conclusion and Future Directions
While direct evidence for the mechanism of action of this compound in cancer cells is still emerging, the extensive research on the closely related stilbenoid, gnetin C, provides a strong foundation for understanding its potential therapeutic activities. The data strongly suggest that Gnetum stilbenoids, including likely this compound, exert their anticancer effects through the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways such as the MTA1/AKT/mTOR pathway.
Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound itself. Head-to-head comparative studies with gnetin C and other stilbenoids will be crucial to determine its relative potency and unique pharmacological properties. A deeper understanding of this compound's bioactivity will be instrumental in advancing its potential as a novel therapeutic agent in the fight against cancer.
References
- 1. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study [mdpi.com]
- 7. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Scratch Wound Healing Assay [bio-protocol.org]
The Origin of Gnetulin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetulin, a naturally occurring stilbenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. As an isorhapontigenin dimer, its unique chemical architecture contributes to a range of biological activities. This technical guide provides an in-depth exploration of the origin of this compound, encompassing its natural sources, biosynthesis, and chemical synthesis. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its biological activities and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel therapeutic agents.
Introduction
This compound is a resveratrol derivative classified as a stilbenoid, a class of natural phenols produced by several plant species. It is specifically an isorhapontigenin dimer, featuring a complex chemical structure that has been elucidated through various spectroscopic techniques.[1] The primary natural sources of this compound are plants belonging to the genus Gnetum. While its biological activities are an area of active investigation, preliminary studies suggest potential anti-inflammatory and other therapeutic properties. This guide will delve into the fundamental aspects of this compound, from its botanical origins to its molecular interactions.
Natural Occurrence and Isolation
This compound is predominantly found in various species of the Gnetum genus, which are tropical and subtropical gymnosperms.
Extraction from Plant Material
The isolation of this compound from its natural sources typically involves solvent extraction of the plant material, often the lianas or stems.
Experimental Protocol: Extraction of Stilbenoids from Gnetum Species
-
Plant Material Preparation: Air-dried and powdered lianas of a Gnetum species (e.g., Gnetum microcarpum) are used as the starting material.
-
Solvent Extraction: The powdered plant material is repeatedly extracted with acetone at room temperature.
-
Solvent Removal: The acetone extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Preliminary Fractionation: The crude extract is then subjected to preliminary fractionation to separate compounds based on polarity.
Purification Techniques
Following extraction, a combination of chromatographic techniques is employed to isolate and purify this compound.
Experimental Protocol: Chromatographic Purification of this compound
-
Vacuum Liquid Chromatography (VLC): The crude extract is first fractionated using VLC on a silica gel column, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol).
-
Column Chromatography (CC): Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are further purified by repeated column chromatography on silica gel.
-
Sephadex LH-20 Chromatography: Final purification is often achieved using a Sephadex LH-20 column with methanol as the eluent to remove any remaining impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative reversed-phase HPLC can be utilized.
Structural Elucidation
The chemical structure of this compound has been determined through a combination of spectroscopic methods.
| Technique | Information Obtained |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the molecule. |
| Nuclear Magnetic Resonance (NMR) | |
| ¹H NMR | Reveals the number and types of protons and their neighboring environments. |
| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. |
Biosynthesis of this compound
The biosynthesis of this compound, like other stilbenoids, originates from the phenylpropanoid pathway.
The Phenylpropanoid Pathway
The general biosynthetic pathway for stilbenoids begins with the amino acid phenylalanine. A series of enzymatic reactions converts phenylalanine into p-coumaroyl-CoA.
Formation of the Stilbene Backbone
The key enzyme, stilbene synthase (STS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene scaffold of resveratrol.
From Resveratrol to this compound
This compound is an isorhapontigenin dimer. The biosynthesis is therefore proposed to proceed through the following steps:
-
Methylation: Resveratrol undergoes methylation to form isorhapontigenin. This step is catalyzed by a methyltransferase enzyme.
-
Dimerization: Two molecules of isorhapontigenin undergo an oxidative coupling reaction to form this compound. This dimerization is likely mediated by peroxidase or laccase enzymes.
Caption: Proposed biosynthetic pathway of this compound.
Chemical Synthesis
The total synthesis of this compound has been achieved, with a key step being an intramolecular Heck reaction. This synthetic route provides a means to produce this compound and its analogs for further biological evaluation.
Experimental Protocol: Enantioselective Total Synthesis of this compound (Key Step)
A pivotal step in the enantioselective total synthesis of this compound involves an intramolecular Heck reaction. A suitably functionalized precursor is subjected to palladium-catalyzed cyclization to construct the core ring system of this compound. The general conditions for such a reaction are as follows:
-
Reactants: The Heck precursor, a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂ (dba)₃), a phosphine ligand (e.g., PPh₃ or a chiral ligand for enantioselective synthesis), and a base (e.g., K₂CO₃ or Et₃N).
-
Solvent: A high-boiling polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Temperature: The reaction is typically carried out at elevated temperatures (80-120 °C).
-
Workup: After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by column chromatography.
Caption: General workflow for the intramolecular Heck reaction.
Biological Activities and Signaling Pathways
While research on the specific biological activities of this compound is ongoing, preliminary studies on related stilbenoids suggest potential anti-inflammatory and anticancer properties. The mechanisms of action for many stilbenoids involve the modulation of key cellular signaling pathways.
| Biological Activity | Potential Signaling Pathways Modulated |
| Anti-inflammatory | Nuclear Factor-kappa B (NF-κB) signaling pathway, Mitogen-Activated Protein Kinase (MAPK) signaling pathway |
| Anticancer | Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, Apoptosis-related pathways (e.g., Bcl-2 family proteins, caspases) |
Further research is required to elucidate the specific molecular targets and signaling pathways directly modulated by this compound.
Conclusion
This compound represents a promising natural product with a unique chemical structure and potential for therapeutic development. This guide has provided a comprehensive overview of its origin, from its natural sources in Gnetum species to its biosynthesis and chemical synthesis. The detailed experimental protocols for its isolation and characterization, along with an initial understanding of its biological activities, serve as a valuable resource for the scientific community. Continued investigation into the specific mechanisms of action and pharmacological properties of this compound is warranted to fully realize its therapeutic potential.
References
A Technical Guide to Gnetulin and Its Natural Derivatives: From Phytochemistry to Therapeutic Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetulin is a naturally occurring stilbenoid, specifically an isorhapontigenin dimer, characterized by a 2,3-diphenyl-1-indane framework with an exocyclic double bond[1]. Stilbenoids represent a significant class of plant-derived secondary metabolites, renowned for their diverse and potent biological activities[1][2]. This compound and its natural derivatives, which are oligomers of resveratrol and other stilbene units, have garnered considerable interest in the scientific community for their therapeutic potential in managing a range of pathological conditions, including cancer, inflammation, and disorders related to oxidative stress[1][2]. These compounds are primarily isolated from plants of the Gnetum genus[1][3][4]. This technical guide provides a comprehensive overview of the chemistry, biological activities, and mechanisms of action of this compound and its key derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Chemical Structures and Natural Derivatives
This compound belongs to the family of oligostilbenes, which are formed by the polymerization of two or more stilbene units[2]. The core structure of this compound is a dimer of isorhapontigenin[1]. Several natural analogs and derivatives have been isolated and characterized from various plant sources.
Key Natural Derivatives:
-
Gnetin H : A resveratrol trimer that has shown significant anticancer activity by inhibiting glycolysis[5].
-
Gnetol : A phenolic compound characterized as 2, 6, 11, 13-tetrahydroxy-trans-stilbene, known for its potent antioxidant and hepatoprotective properties[3][6].
-
Other Analogs : A variety of other related compounds have been reported, including gnemuntanin C and D, and gnetuhainin, which share similar structural frameworks[1].
Natural Sources
This compound and its derivatives are predominantly found in plants of the Gnetaceae family, particularly within the Gnetum genus.
Table 1: Natural Sources of this compound and its Derivatives
| Compound | Plant Source | Family | Reference(s) |
|---|---|---|---|
| This compound | Gnetum species (e.g., Gnetum ula, Gnetum montanum) | Gnetaceae | [1][3][6] |
| Gnetin H | Gnetum species | Gnetaceae | [5] |
| Gnetol | Gnetum ula, Gnetum montanum | Gnetaceae | [3][6] |
| Gnemuntanin C, D | Gnetum species | Gnetaceae | [1] |
| Gnetuhainin | Gnetum species | Gnetaceae |[1] |
Biological Activities and Mechanisms of Action
This compound and its derivatives exhibit a broad spectrum of pharmacological effects, including anticancer, antioxidant, and anti-inflammatory activities.
Anticancer Activity
Certain this compound derivatives have demonstrated potent anticancer effects. Gnetin H, a resveratrol trimer, has been identified as a novel glycolysis inhibitor[5]. By targeting the metabolic plasticity of cancer cells, which often rely heavily on glycolysis (the Warburg effect), Gnetin H exerts a cytostatic effect on various cancer cell lines[5].
Signaling Pathway: Gnetin H-Induced Glycolysis Inhibition
Gnetin H reduces extracellular lactic acid, a key product of glycolysis, in cancer cells. This metabolic disruption contributes to a decrease in cell growth and proliferation[5]. A key mechanism is the regulation of Thioredoxin Interacting Protein (TXNIP), which is a known inhibitor of glucose uptake.
Caption: Gnetin H inhibits cancer cell growth by suppressing glycolysis.
Antioxidant and Antihepatotoxic Activity
Gnetol, a phenolic derivative, has demonstrated significant antioxidant and liver-protective effects[3][6]. Phenolic compounds are well-known for their ability to scavenge free radicals through their hydrogen or electron-donating capabilities[3]. The antioxidant activity of gnetol contributes to its ability to protect the liver from toxin-induced damage, such as that caused by carbon tetrachloride (CCl4)[3][6].
Logical Relationship: From Antioxidant Activity to Hepatoprotection
Caption: Gnetol provides hepatoprotection via its antioxidant activity.
Modulation of General Signaling Pathways
While specific pathways for this compound itself are not deeply detailed in the provided context, related natural compounds are known to modulate key cellular signaling cascades critical for cell growth, proliferation, and survival. Growth factors often activate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways[7]. It is plausible that this compound derivatives exert their effects by interfering with these cascades.
General Signaling Pathway: MAPK and PI3K/Akt Cascades
Caption: Overview of MAPK and PI3K/Akt signaling pathways.
Quantitative Bioactivity Data
The biological effects of this compound derivatives have been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.
Table 2: Anticancer Activity of Gnetin H
| Compound | Cancer Cell Line | Assay Type | IC50 Value | Duration | Reference |
|---|---|---|---|---|---|
| Gnetin H | B16 (Murine Melanoma) | Cell Growth | 4 µM | 24 h | [5] |
| Gnetin H | T98G (Glioblastoma) | Cell Growth | 8 µM | 24 h |[5] |
Table 3: Antioxidant Activity of Gnetum ula Extract (GUE) and Gnetol
| Substance | Assay Type | IC50 Value | Standard (IC50) | Reference |
|---|---|---|---|---|
| Gnetum ula Ethanolic Extract (GUE) | DPPH Radical Scavenging | 16.28 µg/mL | Ascorbic Acid (8.9 µg/mL) | [3] |
| Gnetol | CCl4-induced Hepatotoxicity | 54.3% cell protection at 200 µg/mL | Silymarin (77.15% at 200 µg/mL) |[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the bioactivities of this compound and its derivatives.
Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is based on the methodology used to assess the antioxidant potential of Gnetum ula extracts[3].
Objective: To determine the free radical scavenging activity of a test compound by measuring the reduction of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
Test compound (e.g., this compound derivative, plant extract)
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound and ascorbic acid in methanol. Create a series of dilutions to test a range of concentrations.
-
Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Addition of Test Compound: Add 100 µL of the various dilutions of the test compound or ascorbic acid to the wells. For the blank, add 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the control (DPPH solution + methanol) and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Protocol: Cell Viability Assay (Protease-Based)
This protocol describes a general method for assessing cell viability, similar to the protease assay mentioned for testing Gnetin H[5]. This assay measures the activity of a conserved intracellular protease, which serves as a marker for the number of viable cells.
Objective: To quantify the number of viable cells in a culture after treatment with a test compound.
Materials:
-
Cancer cell line of interest (e.g., B16, T98G)
-
Complete cell culture medium
-
Test compound (e.g., Gnetin H)
-
96-well clear-bottom cell culture plates
-
Protease-based viability reagent (e.g., CellTiter-Fluor™ Viability Assay)
-
Fluorometer or plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the desired concentrations to the wells. Include vehicle control wells (medium with DMSO or other solvent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Reagent Addition: Equilibrate the plate and the viability reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (e.g., 20 µL per 100 µL of medium).
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 380-400 nm Ex / 505 nm Em).
-
Data Analysis: The fluorescence signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Experimental Workflow: From Plant Material to Bioactivity Data
Caption: Bioactivity-guided isolation of natural products.
Conclusion and Future Perspectives
This compound and its natural derivatives, such as gnetin H and gnetol, represent a promising class of bioactive stilbenoids. Their demonstrated anticancer, antioxidant, and hepatoprotective activities, coupled with their unique mechanisms of action like glycolysis inhibition, make them attractive candidates for further drug development. Future research should focus on the complete elucidation of their molecular targets and signaling pathways, structure-activity relationship (SAR) studies to optimize potency and selectivity, and preclinical in vivo studies to validate their therapeutic efficacy and safety. Overcoming challenges related to bioavailability, which is a common issue for stilbenoids[1], through novel formulation and delivery strategies will be critical for translating these potent natural compounds into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In silico, in vitro: antioxidant and antihepatotoxic activity of gnetol from Gnetum ula Brongn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:152340-24-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological activities and signaling pathways of the granulin/epithelin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Gnetulin Stilbenoids: A Technical Guide for Researchers
Abstract
Gnetulin and its related stilbenoids, a class of polyphenolic compounds predominantly found in the genus Gnetum, have garnered significant scientific attention for their diverse and potent biological activities. These natural products exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the biological activities of this compound stilbenoids, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of these promising therapeutic agents.
Introduction
Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone. While resveratrol is the most widely studied stilbenoid, the stilbenoids from Gnetum species, including this compound, gnetin C, gnemonosides, and others, have demonstrated a remarkable range of biological effects.[1][2] These compounds exist as monomers, dimers, trimers, and even tetramers, with their oligomeric state and hydroxylation patterns significantly influencing their bioactivity. This guide will delve into the key biological activities of this compound stilbenoids, presenting the current state of research in a structured and technically detailed format.
Anticancer Activity
This compound stilbenoids have shown notable antiproliferative and pro-apoptotic effects across a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that regulate cell growth, survival, and death.
Quantitative Data: Cytotoxicity of this compound Stilbenoids
The cytotoxic potential of this compound and related stilbenoids has been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in Table 1.[3]
| Stilbenoid | Cancer Cell Line | IC50 (µM) | Reference |
| Gnetin C | HL-60 (Human promyelocytic leukemia) | 13 | [4] |
| Gnetin H | B16 (Murine melanoma) | 4 (24h) | |
| Gnetin H | T98G (Human glioblastoma) | 8 (24h) | |
| Piceatannol | CCRF-CEM (Human T-cell leukemia) | 4.57 | [5] |
| Resveratrol | HL-60 (Human promyelocytic leukemia) | 54.09 | [5] |
| Compound 17 (Ferrocenyl-stilbene analog) | SW480 (Human colorectal adenocarcinoma) | 5.9 | [6] |
| Compound 1 (Oleoyl hybrid) | HCT116 (Human colorectal carcinoma) | 22.4 | [7] |
| Compound 2 (Oleoyl hybrid) | HCT116 (Human colorectal carcinoma) | 0.34 | [7] |
Table 1: Cytotoxicity of this compound Stilbenoids and Related Compounds against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: The following day, treat the cells with various concentrations of the this compound stilbenoid dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only) and a positive control for cell death.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][10]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized MTT solvent, to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 540-590 nm.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways in Anticancer Activity
This compound stilbenoids exert their anticancer effects by modulating critical signaling pathways, including those that lead to apoptosis (programmed cell death).
Gedunin, a compound with structural similarities to some stilbenoid derivatives, has been shown to induce apoptosis in glioblastoma cells by activating effector caspases and promoting the cleavage of poly(ADP-ribose) polymerase (PARP), a key marker of apoptosis.[8][12] The induction of both early and late apoptotic events has been observed through flow cytometry analysis using FITC-Annexin V and propidium iodide (PI) staining.[8]
Caspase activity assays are used to measure the activation of caspases, which are key proteases in the apoptotic pathway.
Principle: These assays typically use a specific peptide substrate for a particular caspase that is conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which can then be quantified.
Procedure:
-
Cell Lysis: Treat cells with the this compound stilbenoid to induce apoptosis. Lyse the cells using a specific lysis buffer to release the cellular contents, including caspases.
-
Substrate Addition: Add the caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.[13]
-
Incubation: Incubate the mixture at 37°C to allow the caspase to cleave the substrate.
-
Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[13][14]
-
Data Analysis: Quantify the caspase activity based on the signal generated and compare it to untreated control cells.
Anti-inflammatory Activity
This compound stilbenoids exhibit potent anti-inflammatory properties by modulating key inflammatory pathways and mediators.[15]
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory effects of stilbenoids have been quantified by measuring the inhibition of various inflammatory markers.
| Stilbenoid/Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |
| Baicalin | Chemokine Binding | Human Leukocytes | 15-320 µg/mL | [16] |
| Baicalein | Eotaxin Production | Human Fibroblasts | ~1.8 µg/mL | [16] |
| Luteolin | TNFα & IL-6 Release | RAW 264.7 Macrophages | < 1 | [16] |
| Quercetin | TNFα & IL-6 Release | RAW 264.7 Macrophages | 1 | [16] |
| Celastrol | TNFα & IL-1β Production | Human Monocytes | 0.03-0.1 | [16] |
| Compound 88 | NO Suppression | RAW 264.7 Macrophages | 4.9 ± 0.3 | [17] |
| Curcumin | NO Suppression | RAW 264.7 Macrophages | 14.7 ± 0.2 | [17] |
Table 2: Anti-inflammatory activity of various natural compounds, including stilbenoid-related flavonoids.
Signaling Pathways in Anti-inflammatory Activity
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[18] this compound stilbenoids have been shown to inhibit the activation of NF-κB. This inhibition can occur through various mechanisms, including the prevention of the phosphorylation and subsequent degradation of IκBα, which normally holds NF-κB inactive in the cytoplasm. By preventing IκBα degradation, the translocation of the active NF-κB p65/p50 dimer to the nucleus is blocked, thereby inhibiting the transcription of pro-inflammatory genes.[19][20]
Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the activation of the NF-κB pathway by measuring the levels of key proteins like phosphorylated IκBα and nuclear p65.
Procedure:
-
Cell Treatment and Lysis: Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of the this compound stilbenoid. After treatment, lyse the cells and separate the nuclear and cytoplasmic fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction control, anti-β-actin for cytoplasmic fraction control).[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[10]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Antioxidant Activity
This compound stilbenoids are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.
Quantitative Data: Antioxidant Activity
The antioxidant capacity of stilbenoids is often measured by their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
| Stilbenoid/Extract | DPPH Scavenging IC50 | Reference |
| Gnetin L | Similar to ascorbic acid & α-tocopherol | [13][14] |
| Gnetin C | Similar to ascorbic acid & α-tocopherol | [13][14] |
| Gnemonoside A, C, D | Similar to ascorbic acid & α-tocopherol | [13][14] |
| Resveratrol | Similar to ascorbic acid & α-tocopherol | [13][14] |
| Turmeric Ethanol Extract | 4.424 ± 0.123 µg/mL | [21] |
| Trolox | 3.765 ± 0.083 µg/mL | [21] |
Table 3: DPPH radical scavenging activity of Gnetum stilbenoids and reference compounds.
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[16] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[4]
-
Sample Preparation: Prepare different concentrations of the this compound stilbenoid extract or compound.
-
Reaction Mixture: In a 96-well plate or test tubes, mix the DPPH solution with the sample solutions. Include a control (DPPH solution with solvent) and a positive control (e.g., ascorbic acid or Trolox).[22]
-
Incubation: Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).[4]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[4]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[4]
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample to determine the IC50 value.
Enzyme Inhibition
This compound stilbenoids have been found to inhibit the activity of various enzymes, suggesting their potential in managing metabolic disorders.
Quantitative Data: Enzyme Inhibition
| Stilbenoid | Enzyme | IC50 | Reference |
| Gnetin C | α-amylase | Moderate Inhibition | [13][14] |
| Gnemonoside C | α-amylase | Moderate Inhibition | [13][14] |
| Gnemonoside D | α-amylase | Moderate Inhibition | [13][14] |
| Gnetin C | Lipase | Moderate Inhibition | [13][14] |
| Gnetin L | Lipase | Moderate Inhibition | [13][14] |
| Gnemonoside C | Lipase | Moderate Inhibition | [13][14] |
| Gnemonoside D | Lipase | Moderate Inhibition | [13][14] |
Table 4: Enzyme inhibitory activity of Gnetum stilbenoids. (Note: Specific IC50 values were not provided in the cited abstracts, but "moderate inhibition" was indicated).
Experimental Protocols
Principle: This assay measures the ability of a compound to inhibit α-amylase, an enzyme that breaks down starch into sugars. Inhibition is determined by measuring the amount of starch remaining or the amount of reducing sugars produced.
Procedure:
-
Reagent Preparation: Prepare a solution of α-amylase, a starch solution (substrate), and a colorimetric reagent for detecting reducing sugars (e.g., dinitrosalicylic acid, DNS).[23]
-
Reaction Mixture: Pre-incubate the α-amylase solution with different concentrations of the this compound stilbenoid.
-
Substrate Addition: Add the starch solution to initiate the enzymatic reaction.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time.
-
Stopping the Reaction: Stop the reaction by adding the DNS reagent and boiling the mixture.[23]
-
Absorbance Measurement: Measure the absorbance of the colored product at 540 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value.
Principle: This assay measures the inhibition of lipase, an enzyme that hydrolyzes triglycerides. The activity is often monitored using an artificial substrate like p-nitrophenyl palmitate (pNPP), which releases a colored product upon cleavage.[24]
Procedure:
-
Reagent Preparation: Prepare a solution of pancreatic lipase and a solution of the substrate pNPP.[24]
-
Reaction Mixture: In a 96-well plate, mix the lipase solution with different concentrations of the this compound stilbenoid.
-
Substrate Addition: Add the pNPP solution to start the reaction.
-
Incubation: Incubate the plate at 37°C.[25]
-
Absorbance Measurement: Monitor the increase in absorbance at 405-410 nm over time, which corresponds to the formation of p-nitrophenol.[24][25]
-
Calculation: Determine the rate of the reaction and calculate the percentage of inhibition and the IC50 value.
Conclusion
This compound stilbenoids represent a promising class of natural compounds with a broad spectrum of biological activities. Their potent anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory effects, supported by a growing body of scientific evidence, highlight their potential for the development of novel therapeutic agents. The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide are intended to facilitate further research and development in this exciting field. Future studies should focus on elucidating the detailed structure-activity relationships, optimizing their bioavailability, and conducting preclinical and clinical trials to fully realize the therapeutic potential of these remarkable natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Apoptosis Protocols | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 7. Heregulin-induced apoptosis is mediated by down-regulation of Bcl-2 and activation of caspase-7 and is potentiated by impairment of protein kinase C alpha activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gedunin modulates cellular growth and apoptosis in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gut.bmj.com [gut.bmj.com]
- 10. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deguelin, an Akt inhibitor, suppresses IkappaBalpha kinase activation leading to suppression of NF-kappaB-regulated gene expression, potentiation of apoptosis, and inhibition of cellular invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DOT Language | Graphviz [graphviz.org]
Gnetulin: A Technical Guide on the Resveratrol Dimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetulin, a naturally occurring resveratrol dimer, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a member of the stilbenoid family, it shares structural similarities with resveratrol, a well-studied polyphenol known for its diverse biological activities. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, biological activities with available quantitative data, detailed experimental protocols for its isolation and analysis, and its molecular mechanism of action, particularly in relation to key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Stilbenoids are a class of plant secondary metabolites characterized by a C6-C2-C6 carbon skeleton. Resveratrol, the most prominent monomeric stilbenoid, has been extensively investigated for its antioxidant, anti-inflammatory, and anticancer properties. This compound is a dimer formed from two resveratrol units, and like other resveratrol oligomers, it is anticipated to possess enhanced or novel biological activities compared to its monomeric precursor. These compounds are primarily found in plants of the Gnetum and Vitaceae families. This guide will delve into the technical aspects of this compound, providing a foundation for further research and development.
Chemical and Physical Properties
This compound is a resveratrol dimer, meaning its chemical structure is composed of two resveratrol molecules linked together. The specific linkage and stereochemistry define its unique properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H22O6 | [Generic] |
| Molecular Weight | 454.47 g/mol | [Generic] |
| Appearance | White to off-white solid | [Generic] |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water. | [Generic] |
| UV max (MeOH) | ~305 nm | [1] |
Biological Activities and Quantitative Data
While research specifically on this compound is still emerging, studies on related resveratrol dimers and extracts from Gnetum species suggest significant biological potential.
Anticancer Activity
Table 2: Anticancer Activity of Related Compounds (for reference)
| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Betulinic Acid | Melanoma (A375) | 48 | ~10 | [3] |
| Betulinic Acid | Melanoma (SK-MEL28) | 48 | ~15 | [3] |
| Betulinic Acid | Melanoma (FM55P) | 72 | 15.94 | [5] |
| Betulinic Acid | Melanoma (FM55M2) | 72 | 2.21 | [5] |
| Goniothalamin | Osteosarcoma (Saos-2) | 72 | 0.62 µg/ml | [2] |
| Goniothalamin | Breast Carcinoma (UACC-732) | 72 | 2.01 µg/ml | [2] |
Antioxidant Activity
The antioxidant capacity of stilbenoids is a key aspect of their biological function. This is often quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are typically expressed as IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals. While specific data for this compound is limited, the general antioxidant potential of extracts from Gnetum species and related stilbenoids is well-documented[6][7][8][9].
Table 3: Antioxidant Activity of Related Compounds and Extracts (for reference)
| Compound/Extract | Assay | IC50 (µg/mL) | Reference |
| Macaranga hypoleuca ethyl acetate fraction | DPPH | 14.31 | [7][8] |
| Macaranga hypoleuca ethyl acetate fraction | ABTS | 2.10 | [7][8] |
| Gallic Acid | ABTS | 1.03 | [10] |
| (+)-Catechin Hydrate | ABTS | 3.12 | [10] |
| Caffeic Acid | ABTS | 1.59 | [10] |
| Quercetin | ABTS | 1.89 | [10] |
Experimental Protocols
Extraction and Purification of this compound from Gnetum Species
The following protocol is a generalized procedure based on the extraction of stilbenoids from Gnetum species[1].
1. Plant Material Preparation:
-
Collect fresh plant material (e.g., stems, roots) of a Gnetum species.
-
Wash the material thoroughly to remove dirt and debris.
-
Air-dry the material in a well-ventilated area, protected from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C.
-
Grind the dried material into a fine powder.
2. Solvent Extraction:
-
Macerate the powdered plant material in acetone or an ethanol/water mixture (e.g., 70% ethanol) at a solid-to-solvent ratio of 1:10 (w/v) for 48-72 hours at room temperature with occasional stirring.
-
Filter the mixture to separate the crude extract from the plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol mixtures).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other polymeric impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For obtaining highly pure this compound, a final purification step using preparative reversed-phase HPLC (RP-HPLC) with a C18 column is recommended.
-
Use a gradient of acetonitrile in water as the mobile phase.
-
Monitor the elution at a wavelength of approximately 305 nm.
-
Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.
-
Analytical Methods
1. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both often with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 305 nm.
-
Injection Volume: 10-20 µL.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR spectra are essential for structural elucidation.
-
The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
2D-NMR techniques (COSY, HSQC, HMBC) are used to confirm the structure and stereochemistry.
Signaling Pathways and Mechanism of Action
The biological activities of many natural compounds, including stilbenoids, are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound are still under investigation, based on the activities of resveratrol and other polyphenols, the following pathways are likely targets.
Anti-inflammatory Effects via NF-κB Pathway
Inflammation is a critical factor in the development of many chronic diseases, including cancer. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of NF-κB. This could occur through the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm[11][12].
References
- 1. benchchem.com [benchchem.com]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Unveiling Gnetulin: A Technical Guide to the Discovery, Isolation, and Analysis of Bioactive Stilbenoids from Gnetum
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Gnetum, a unique group of gymnosperms found in tropical regions, has emerged as a significant reservoir of bioactive stilbenoids. While the term "Gnetulin" is not formally recognized in the scientific literature, it is often used to refer to the complex mixture of stilbenoid compounds found within these plants, and sometimes more specifically to novel compounds isolated from them. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the most prominent and well-researched stilbenoids from Gnetum, including resveratrol, gnetin C, and gnetol. We will delve into the detailed experimental protocols for their extraction and purification, present quantitative data on their occurrence, and explore the signaling pathways through which they exert their biological effects.
Discovery of Stilbenoids in Gnetum
The investigation of the chemical constituents of the Gnetum genus has led to the discovery of a rich diversity of stilbenoids, a class of natural phenols known for their wide range of pharmacological activities. Early research identified the presence of resveratrol, a well-known stilbenoid also found in grapes and other plants. Subsequent studies on various Gnetum species, including Gnetum gnemon, Gnetum montanum, and Gnetum ula, have revealed a treasure trove of unique stilbenoid oligomers.
Among the notable discoveries are gnetin C, a resveratrol dimer, and gnetol. These compounds, along with numerous other resveratrol derivatives and their glucosides, have been isolated and structurally elucidated, showcasing the remarkable biosynthetic capacity of the Gnetum genus. These discoveries have spurred significant interest in the potential therapeutic applications of Gnetum extracts and their purified constituents.
Experimental Protocols: Isolation and Purification of Key Stilbenoids
The isolation of stilbenoids from Gnetum species involves a multi-step process of extraction, fractionation, and purification. The following protocols are generalized representations based on common laboratory practices and may require optimization depending on the specific plant material and target compound.
General Extraction of Stilbenoids from Gnetum
This initial step aims to obtain a crude extract containing a broad spectrum of stilbenoids.
Materials:
-
Dried and powdered plant material (e.g., stems, seeds, or roots of Gnetum sp.)
-
Solvent (e.g., 95% ethanol or acetone)
-
Maceration vessel
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Macerate the powdered plant material with the chosen solvent at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 24-48 hours with occasional agitation.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process with fresh solvent to ensure maximum yield.
-
Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator.
Figure 1: General workflow for the extraction of stilbenoids from Gnetum.
Fractionation by Solvent Partitioning
The crude extract is partitioned to separate compounds based on their polarity, enriching the fraction containing the target stilbenoids.
Materials:
-
Crude stilbenoid extract
-
Distilled water
-
n-hexane
-
Ethyl acetate
-
Separatory funnel
Procedure:
-
Suspend the crude extract in a mixture of distilled water and ethyl acetate.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the ethyl acetate layer.
-
Wash the aqueous layer with n-hexane to remove nonpolar impurities.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to obtain a stilbenoid-enriched fraction.
Chromatographic Purification
Further purification is achieved through various chromatographic techniques to isolate individual stilbenoids.
a. Column Chromatography:
-
Stationary Phase: Silica gel or Sephadex LH-20.
-
Mobile Phase: A gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Procedure: The enriched fraction is loaded onto the column and eluted with the mobile phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compounds.
b. High-Performance Liquid Chromatography (HPLC):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or 0.5% trifluoroacetic acid) to improve peak shape.
-
Detection: UV detector, typically at wavelengths around 300-320 nm, where stilbenoids exhibit strong absorbance.
-
Procedure: Fractions from column chromatography are further purified by preparative or semi-preparative HPLC to yield pure compounds.
Figure 2: General workflow for the purification of stilbenoids.
Quantitative Data of Stilbenoids in Gnetum
The concentration of stilbenoids in Gnetum species can vary significantly depending on the species, the part of the plant used, geographical location, and the extraction method employed. The following table summarizes some of the reported quantitative data for key stilbenoids.
| Gnetum Species | Plant Part | Stilbenoid | Extraction Method | Yield | Purity | Reference |
| Gnetum gnemon | Seeds | trans-Resveratrol | Ionic Liquid-Based Microwave Assisted Extraction | 1.34 mg/g | Not specified | [1] |
| Gnetum montanum | Liana | Resveratrol | Ethanol Extraction | 3-5% of extract | 99.14% | [2] |
| Gnetum montanum | Liana | Isorhapontigenin | Ethanol Extraction | 3-5% of extract | 96.38% | [2] |
| Gnetum africanum | Dried Plant Material | Resveratrol | Not specified | ~20 µg/g | Not specified | [3] |
Structural Elucidation
The definitive identification of isolated stilbenoids is accomplished through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial for determining the carbon-hydrogen framework and the connectivity of the molecule.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) are used to determine the molecular weight and fragmentation patterns, confirming the molecular formula.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system of the stilbenoid structure.
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.
Signaling Pathways Modulated by Gnetum Stilbenoids
The therapeutic potential of stilbenoids from Gnetum lies in their ability to modulate various cellular signaling pathways implicated in a range of diseases, including cancer, inflammation, and metabolic disorders.
Resveratrol
Resveratrol is known to interact with a multitude of signaling pathways:
-
WNT/β-catenin Pathway: Inhibition of this pathway can suppress cell proliferation.[4]
-
NOTCH Pathway: Resveratrol can either inhibit or activate this pathway depending on the cellular context, influencing cell differentiation and proliferation.[4]
-
TGF-β/SMAD Pathway: By inhibiting this pathway, resveratrol can reduce cancer cell proliferation and metastasis.[4]
-
PI3K/AKT Pathway: Suppression of this pathway leads to reduced glucose metabolism and increased cell death.[5]
-
Nrf2/ARE Pathway: Activation of this pathway enhances antioxidant defenses.[5]
-
Src-Stat3 Signaling: Inhibition of this pathway can induce apoptosis in malignant cells.[6]
Figure 3: Key signaling pathways modulated by Resveratrol.
Gnetin C
Gnetin C has shown significant promise, particularly in cancer research, by targeting key signaling molecules:
-
MTA1/ETS2 Pathway: Inhibition of this pathway is associated with reduced cancer cell viability and migration.[7]
-
MTA1/PTEN/Akt Pathway: Gnetin C can inhibit MTA1, leading to the activation of the tumor suppressor PTEN and subsequent inhibition of the pro-survival Akt pathway.[8]
-
AKT/mTOR Pathway: Downregulation of this pathway by gnetin C can inhibit tumor progression.[9]
Figure 4: Key signaling pathways modulated by Gnetin C.
Gnetol
Gnetol has demonstrated anti-inflammatory and other biological activities through the modulation of:
-
NF-κB Pathway: Inhibition of this pathway is a key mechanism for its anti-inflammatory effects.[10]
-
MAPK and PI3K/AKT/p70S6K Pathways: Gnetol can also suppress inflammation through these pathways.[10]
-
AMPKα Phosphorylation: Gnetol has been shown to promote the activation of AMPKα, a key regulator of cellular energy homeostasis.[11]
Figure 5: Key signaling pathways modulated by Gnetol.
Conclusion and Future Directions
The stilbenoids isolated from the Gnetum genus represent a rich and diverse source of bioactive compounds with significant therapeutic potential. While resveratrol is the most studied, oligomers like gnetin C and gnetol exhibit unique and potent biological activities, particularly in the realm of oncology and anti-inflammatory research. This guide provides a foundational understanding of the discovery, isolation, and mechanisms of action of these important natural products.
Future research should focus on the comprehensive phytochemical profiling of a wider range of Gnetum species to uncover novel stilbenoid structures. The development of more efficient and scalable isolation protocols will be crucial for advancing preclinical and clinical studies. Furthermore, a deeper investigation into the synergistic effects of the complex mixture of stilbenoids found in Gnetum extracts, often referred to as "this compound," may reveal enhanced therapeutic efficacy compared to the individual purified compounds. Continued exploration of the signaling pathways modulated by these compounds will undoubtedly pave the way for the development of new and effective therapeutic agents for a variety of human diseases.
References
- 1. Optimization of Ionic Liquid-Based Microwave Assisted Extraction to Obtain Trans-resveratrol from Gnetum gnemon L. Seeds – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 2. Isolation and establishment of reference standards for resveratrol and isorhapotigenin of the linas of Gnetum montanum markgr | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 3. WO2012012887A1 - Resveratrol extraction from gnetum africanum - Google Patents [patents.google.com]
- 4. Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Gnetin C Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Gnetulin Analogues: Chemical Structures, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of gnetulin analogues, a class of stilbenoids with promising therapeutic potential. The document details their chemical structures, synthesis methodologies, and biological activities, with a focus on their anticancer and anti-inflammatory properties. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and logical relationships.
Core Chemical Structures of this compound and Its Analogues
This compound is a resveratrol dimer characterized by a 2,3-diphenyl-1-indane framework with an exocyclic double bond.[1] Several naturally occurring analogues of this compound have been isolated, primarily from plants of the Gnetum genus. These analogues typically differ in the hydroxylation and methoxylation patterns of their aromatic rings. The core structures of this compound and some of its notable natural analogues are presented below.
Table 1: Chemical Structures of Selected this compound Analogues
| Compound Name | Chemical Structure | Source |
| This compound | [Image of this compound structure] | Gnetum species |
| Gnemuntanin C | [Image of Gnemuntanin C structure] | Gnetum montanum |
| Gnemuntanin D | [Image of Gnemuntanin D structure] | Gnetum montanum |
| Gnetuhainin | [Image of Gnetuhainin structure] | Gnetum hainanense |
| Parthenocissin | [Image of Parthenocissin structure] | Parthenocissus species |
Synthesis of this compound Analogues
The synthesis of this compound and its analogues often involves strategic chemical transformations to construct the characteristic indane core and control the stereochemistry. A key reaction in the enantioselective total synthesis of both (+)- and (-)-gnetulin is the intramolecular Heck reaction.[1]
General Synthetic Strategy: Intramolecular Heck Reaction
The synthesis typically commences from commercially available starting materials and proceeds through multiple steps to build a Heck precursor. This precursor, upon treatment with a palladium catalyst, undergoes cyclization to form the indane ring system.
Caption: General workflow for the synthesis of this compound via an intramolecular Heck reaction.
Experimental Protocol: A Typical Intramolecular Heck Reaction
The following provides a generalized procedure for the key cyclization step based on reported syntheses.[1]
Materials:
-
Heck precursor (e.g., Intermediate 178)
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (Ph₃P)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the Heck precursor in anhydrous DMF are added PdCl₂, Ph₃P, and K₂CO₃.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the cyclized intermediate.
Biological Activities and Quantitative Data
This compound analogues have demonstrated a range of biological activities, with anticancer and anti-inflammatory effects being the most prominent. The biological potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values.
Table 2: Cytotoxicity of Gnetin C in Prostate Cancer Cell Lines
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| DU145 | Gnetin C | ~25 | [2] |
| PC3M | Gnetin C | ~25 | [2] |
Note: The provided IC₅₀ values are approximate, as indicated by graphical data in the source. For precise values, refer to the original publication.
Experimental Protocols for Biological Evaluation
Cytotoxicity Assay
The cytotoxic effects of this compound analogues are commonly evaluated using cell viability assays. A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., DU145, PC3M) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogue for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.
Anti-inflammatory Assay
The anti-inflammatory properties of this compound analogues can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells, such as lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with different concentrations of the this compound analogue for 1 hour.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a standard curve. The percentage of inhibition of NO production is then determined.
Signaling Pathways Modulated by this compound Analogues
This compound analogues exert their biological effects by modulating specific intracellular signaling pathways. Two notable examples are the inhibition of the MTA1/AKT/mTOR pathway by gnetin C and the inhibition of glycolysis by gnetin H.
Gnetin C: Inhibition of the MTA1/AKT/mTOR Pathway
In prostate cancer, gnetin C has been shown to downregulate Metastasis-Associated Protein 1 (MTA1), which in turn leads to the inhibition of the pro-survival AKT/mTOR signaling cascade.[2][3]
Caption: Gnetin C inhibits the MTA1/AKT/mTOR signaling pathway in prostate cancer.
Gnetin H: Inhibition of Glycolysis
Gnetin H has been identified as a novel glycolysis inhibitor.[4][5] By disrupting this key metabolic pathway, gnetin H can deprive cancer cells of the energy and building blocks necessary for their rapid proliferation.
Caption: Gnetin H acts as an inhibitor of the glycolysis pathway in cancer cells.
This technical guide serves as a foundational resource for researchers interested in the promising field of this compound analogues. The provided information on their chemical structures, synthesis, and biological activities, along with detailed experimental protocols and pathway visualizations, is intended to support further investigation and development of these compounds as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Gnetin C Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Oligostilbene Gnetin H Is a Novel Glycolysis Inhibitor That Regulates Thioredoxin Interacting Protein Expression and Synergizes with OXPHOS Inhibitor in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Gnetum Stilbenoids: A Comprehensive Technical Review of Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stilbenoids derived from the Gnetum genus, including gnetin C, gnetin H, and gnetol, have emerged as promising candidates for therapeutic development. This technical guide provides a comprehensive review of the existing literature, focusing on the anticancer, anti-inflammatory, and antioxidant properties of these compounds. We present a detailed analysis of their mechanisms of action, supported by quantitative data from preclinical studies and detailed experimental protocols. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their therapeutic potential.
Introduction
The Gnetum genus of plants has been a source of medicinally important compounds, with stilbenoids being a prominent class of phytochemicals under investigation. While the term "gnetulin" is not widely found in scientific literature, extensive research has been conducted on its close structural relatives: gnetin C, gnetin H, and gnetol. These resveratrol oligomers have demonstrated a range of biological activities, suggesting their potential for development as therapeutic agents against various diseases, including cancer and inflammatory conditions. This review synthesizes the current knowledge on these Gnetum stilbenoids, with a focus on their molecular mechanisms and preclinical efficacy.
Anticancer Potential
Gnetum stilbenoids have shown significant promise as anticancer agents, with effects demonstrated in various cancer cell lines and animal models.
Gnetin C
Gnetin C, a resveratrol dimer, has been identified as a potent inhibitor of prostate cancer progression.[1] In a preclinical study using PC3M-Luc subcutaneous xenografts, Gnetin C demonstrated superior tumor inhibitory effects compared to resveratrol and pterostilbene.[1]
Quantitative Data: In Vivo Antitumor Efficacy of Gnetin C
| Compound | Dosage | Tumor Growth Inhibition | Reference |
| Gnetin C | 50 mg/kg | Most potent inhibition | [1] |
| Gnetin C | 25 mg/kg | Comparable to Pterostilbene (50 mg/kg) | [1] |
| Pterostilbene | 50 mg/kg | Less potent than Gnetin C (50 mg/kg) | [1] |
| Resveratrol | Not specified | Less potent than Gnetin C | [1] |
Experimental Protocol: In Vivo Antitumor Study
-
Animal Model: PC3M-Luc subcutaneous xenografts in mice.
-
Treatment: Intraperitoneal (i.p.) injection of Gnetin C (25 and 50 mg/kg), pterostilbene (50 mg/kg), or vehicle control.
-
Assessment: Tumor growth was monitored over time. At the end of the study, tumors were analyzed for mitotic activity, angiogenesis, and apoptosis.[1]
Gnetin C's mechanism of action involves the inhibition of the metastasis-associated protein 1/v-ets avian erythroblastosis virus E26 oncogene homolog 2 (MTA1/ETS2) axis.[1] This leads to reduced mitotic activity, decreased angiogenesis, and a significant increase in apoptosis within the tumor tissue.[1]
Gnetin H
Gnetin H, a resveratrol trimer, has been identified as a novel glycolysis inhibitor with anticancer activity.[2] It has been shown to decrease cell growth in various cancer cell lines, including murine B16 melanoma and T98G glioblastoma cells.[2]
Quantitative Data: In Vitro Anticancer Activity of Gnetin H
| Cell Line | IC50 (24h) | Effect | Reference |
| B16 Melanoma | 4 µM | Cytostatic at 8 and 10 µM | [2] |
| T98G Glioblastoma | 8 µM | Cytostatic at 8 and 10 µM | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Lines: B16 melanoma and T98G glioblastoma cells.
-
Treatment: Cells were treated with varying concentrations of gnetin H.
-
Assay: Intracellular protease activity was measured to determine cell growth, independent of cellular metabolism.[2]
Gnetin H's mechanism of action involves the inhibition of glycolysis, leading to a reduction in extracellular lactic acid.[2] This effect was observed as early as 1 hour post-treatment.[2]
Antioxidant and Anti-inflammatory Potential
Reactive oxygen species (ROS) are implicated in the development of numerous diseases, including cancer and inflammatory disorders.[3] Gnetum species and their constituent stilbenoids have demonstrated significant antioxidant and anti-inflammatory activities.
Gnetol
Gnetol, a phenolic compound isolated from Gnetum ula, has shown promising antioxidant and antihepatotoxic activity.[4]
Quantitative Data: Antioxidant and Hepatoprotective Effects of Gnetol
| Assay | GUE (200 µg/mL) | Gnetol (200 µg/mL) | Silymarin (200 µg/mL) | Reference |
| CCl4-induced BRL3A cell protection | 50.2% | 54.3% | 77.15% | [4] |
GUE: Gnetum ula extract
Experimental Protocol: In Vitro Hepatoprotective Assay
-
Cell Line: BRL 3A rat liver cells.
-
Inducer: Carbon tetrachloride (CCl4) was used to induce hepatotoxicity.
-
Treatment: Cells were treated with Gnetum ula extract (GUE), isolated gnetol, or silymarin (positive control).
-
Assessment: Cell viability was measured to determine the protective effect.[4]
The antioxidant activity of various parts of Gnetum gnemon has also been evaluated. The methanolic extract of the twig showed strong reducing power in the FRAP assay.[5]
Conclusion and Future Directions
The stilbenoids derived from the Gnetum genus, particularly gnetin C, gnetin H, and gnetol, exhibit significant therapeutic potential. Their anticancer, antioxidant, and anti-inflammatory properties, supported by preclinical evidence, make them attractive candidates for further drug development. Future research should focus on elucidating the detailed molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and conducting further in vivo studies in relevant disease models to translate these promising preclinical findings into clinical applications. The development of novel derivatives and drug delivery systems could also enhance their therapeutic efficacy and bioavailability.
References
- 1. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-oxidant and Antiproliferative Activities of Mongolian Medicinal Plant Extracts and Structure Isolation of Gnetin-H Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Intracellular Targets of Gnetulin and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetulin, a stilbenoid found in the genus Gnetum, has garnered interest for its potential therapeutic properties. However, detailed studies on its specific intracellular targets are limited. This technical guide provides an in-depth analysis of the intracellular targets of the closely related and more extensively studied compound, Gnetin C, also derived from Gnetum gnemon. Gnetin C has been shown to exert significant anticancer effects by primarily targeting the Metastasis-Associated Protein 1 (MTA1)/mammalian Target of Rapamycin (mTOR) signaling pathway . This document summarizes the available quantitative data, details the experimental methodologies used to elucidate these targets, and provides visual representations of the key signaling cascades and experimental workflows.
Primary Intracellular Target: The MTA1/mTOR Signaling Pathway
The predominant intracellular target of Gnetin C identified in the literature is the MTA1/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and angiogenesis.[1] Gnetin C has been demonstrated to inhibit this pathway, leading to downstream effects that contribute to its anticancer activity.[1][2]
Key Proteins Targeted by Gnetin C in the MTA1/mTOR Pathway
-
Metastasis-Associated Protein 1 (MTA1): Gnetin C treatment leads to a significant decrease in the levels of MTA1 protein.[1][3] MTA1 is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex and is overexpressed in various cancers, contributing to tumor progression and metastasis.[3]
-
Mammalian Target of Rapamycin (mTOR): Gnetin C inhibits the activation of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth and metabolism.[1][4] This inhibition is observed through the reduced phosphorylation of mTOR itself and its downstream effectors.[1]
-
Downstream Effectors of mTOR:
-
p70 Ribosomal Protein S6 Kinase (S6K): Gnetin C treatment reduces the phosphorylation of S6K, a key substrate of mTORC1 involved in protein synthesis and cell growth.[1]
-
Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1, which releases it from inhibiting protein translation, is also decreased by Gnetin C.[1]
-
Cyclin D1: The expression of Cyclin D1, a crucial cell cycle regulator, is downregulated following Gnetin C treatment, consistent with the inhibition of the MTA1/mTOR pathway.[1][5]
-
-
Akt (Protein Kinase B): Gnetin C has been shown to reduce the phosphorylation of Akt, a key upstream activator of mTOR.[3][5]
Quantitative Data
While direct binding affinities (Kd) of Gnetin C to its intracellular targets have not been explicitly reported, its biological activity has been quantified through cell-based assays.
| Compound | Cell Line | Assay | Metric | Value | Reference |
| Gnetin C | DU145 (Prostate Cancer) | Cell Proliferation | IC50 | More potent than resveratrol and pterostilbene | [3] |
| Gnetin C | PC3M (Prostate Cancer) | Cell Proliferation | IC50 | More potent than resveratrol and pterostilbene | [3] |
| Gnetin C | PC3M (Prostate Cancer) | Western Blot (MTA1/mTOR pathway markers) | Inhibition | Dose-dependent decrease at 25 and 50 µM | [1] |
Table 1: Quantitative analysis of Gnetin C's biological activity.
Experimental Protocols
The identification and validation of the intracellular targets of Gnetin C have primarily relied on standard molecular and cellular biology techniques.
Western Blot Analysis for Protein Expression and Phosphorylation
-
Objective: To determine the effect of Gnetin C on the protein levels and phosphorylation status of key components of the MTA1/mTOR signaling pathway.
-
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., PC3M prostate cancer cells) are cultured under standard conditions and then treated with varying concentrations of Gnetin C (e.g., 25 and 50 µM) or a vehicle control (e.g., DMSO) for a specified duration.[1]
-
Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., MTA1, p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1, Cyclin D1, p-Akt, Akt). Loading controls, such as β-actin or HSP70, are used to ensure equal protein loading.[1]
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the results are normalized to the loading control.
-
Cell Proliferation Assay (e.g., MTT Assay)
-
Objective: To assess the effect of Gnetin C on the viability and proliferation of cancer cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of Gnetin C.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (vehicle-treated) cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Gnetin C inhibits the MTA1/mTOR signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of protein expression.
Conclusion
While direct intracellular targets of this compound remain to be fully elucidated, research on its structural analog, Gnetin C, provides strong evidence for the inhibition of the MTA1/mTOR signaling pathway as a primary mechanism of its anticancer effects. The methodologies outlined in this guide represent standard approaches for identifying and validating such targets. Further research, including direct binding assays and proteomics-based approaches, is warranted to definitively identify the direct molecular binding partners of this compound and Gnetin C and to further explore their therapeutic potential.
References
- 1. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Gnetulin from Gnetum Species: Application Notes and Protocols for Extraction and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetulin, a stilbenoid dimer primarily found in species of the Gnetum genus, has emerged as a compound of significant interest for its potential therapeutic properties. Stilbenoids are a class of natural phenols known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This document provides detailed protocols for the extraction and purification of this compound from Gnetum species, along with a summary of its biological activities and hypothesized signaling pathways. The methodologies described are based on established techniques for the isolation of stilbenoids from plant materials and are intended to serve as a guide for researchers in natural product chemistry and drug discovery.
Data Presentation
Table 1: Anti-Neuroinflammatory Effects of Stilbenoids from Gnetum parvifolium in LPS-Stimulated BV-2 Microglial Cells [1]
| Compound | IC₅₀ for Nitric Oxide (NO) Inhibition (µM) |
| Gnetifolin K | 10.3 |
| Gnetifolin M | 16.1 |
| Gnetifolin L | 4.8 |
| Gnetifolin I | 7.2 |
| Gnemonol M | 3.2 |
| Gnetin E | 1.5 |
| Isorhapontigenin | 0.35 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the nitric oxide production induced by lipopolysaccharide (LPS) in BV-2 microglial cells.
Experimental Protocols
This section details a generalized protocol for the extraction and purification of this compound from the dried stems of Gnetum parvifolium. This protocol is adapted from established methods for the isolation of stilbenoids from Gnetum species.
Plant Material Preparation
-
Collection and Identification: Collect fresh stems of Gnetum parvifolium. Ensure proper botanical identification by a qualified taxonomist.
-
Drying: Clean the plant material to remove any foreign matter. Air-dry the stems in a well-ventilated area, shielded from direct sunlight, until they are brittle.
-
Grinding: Grind the dried stems into a coarse powder using a mechanical grinder.
Extraction
-
Maceration: Place the powdered plant material in a large container with a lid. Add 95% ethanol in a 1:10 solid-to-solvent ratio (w/v).
-
Extraction Period: Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation to ensure thorough extraction.
-
Filtration: Filter the mixture through cheesecloth or a coarse filter paper to separate the extract from the plant residue.
-
Re-extraction: Repeat the maceration process with the plant residue two more times using fresh 95% ethanol to maximize the yield of the target compounds.
-
Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
Solvent Partitioning
-
Suspension: Suspend the crude ethanol extract in distilled water.
-
Liquid-Liquid Extraction: Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Fraction Collection: Collect each solvent fraction separately. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
-
Drying: Concentrate the ethyl acetate fraction to dryness under reduced pressure.
Chromatographic Purification
-
Column Chromatography:
-
Prepare a silica gel column (60-120 mesh) using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with the gradient solvent system, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and visualizing under UV light (254 nm and 365 nm).
-
Combine the fractions containing the compound of interest based on the TLC profile.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the this compound-containing fractions using a Prep-HPLC system equipped with a C18 column.
-
Use a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated this compound using analytical HPLC.
-
Structure Elucidation
The chemical structure of the isolated this compound can be confirmed using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR to elucidate the detailed structure.
Mandatory Visualization
Experimental Workflow
Caption: Generalized workflow for the extraction and purification of this compound.
Hypothesized Signaling Pathways
While the direct signaling pathways of this compound are still under investigation, based on the known anti-inflammatory and antioxidant activities of stilbenoids from Gnetum species, the following pathways are hypothesized to be involved.
Anti-Inflammatory Signaling Pathway (Hypothesized)
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Antioxidant Signaling Pathway (Hypothesized)
Caption: Hypothesized antioxidant mechanism of this compound.
Conclusion
The protocols and data presented in this document provide a comprehensive resource for the extraction, purification, and preliminary biological evaluation of this compound from Gnetum species. The detailed experimental procedures offer a solid foundation for isolating this promising stilbenoid, while the summarized bioactivity data and hypothesized signaling pathways can guide further research into its therapeutic potential. As research in this area continues, it is anticipated that a more complete understanding of the pharmacological profile of this compound will emerge, potentially leading to the development of novel therapeutic agents for a range of diseases.
References
Synthesis of Gnetulin and Its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetulin is a naturally occurring stilbenoid dimer with reported anti-inflammatory properties. Its complex structure, featuring a cyclized resveratrol dimer, has made it an attractive target for total synthesis. This document provides an overview of the synthetic approaches to this compound, with a focus on the key chemical transformations employed. Due to the limited availability of detailed public data, this document outlines the general synthetic strategy and highlights areas where further research is required to elucidate its full pharmacological profile.
Synthetic Approach to this compound
The total synthesis of this compound, particularly its enantioselective synthesis, has been achieved, yielding both (+)- and (-)-Gnetulin. A notable strategy involves a multi-step sequence culminating in an intramolecular Heck reaction to construct the core cyclic structure.
A reported enantioselective total synthesis of (-)-Gnetulin and (+)-Gnetulin was accomplished in 13 steps with an overall yield of 7-9% and an enantiomeric excess of over 98%.[1] The key and final step in the ring-forming sequence is an intramolecular Heck reaction.[1]
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound, emphasizing the crucial intramolecular Heck reaction.
Caption: Conceptual workflow for the enantioselective total synthesis of this compound.
Experimental Protocols
-
Substrate: The Heck precursor molecule.
-
Catalyst: Palladium(II) chloride (PdCl2).
-
Ligand: Triphenylphosphine (Ph3P).
-
Base: Potassium carbonate (K2CO3).
-
Solvent: Dimethylformamide (DMF).
Note: The precise stoichiometry of reagents, reaction temperature, and duration are critical parameters that would require access to the specific primary literature for accurate replication.
Quantitative Data
At present, there is a lack of publicly available quantitative data regarding the biological activity of this compound and its analogues. While it is reported to possess anti-inflammatory properties, specific metrics such as IC50 or EC50 values against relevant biological targets (e.g., cyclooxygenase enzymes) have not been found in the surveyed literature. Consequently, a data table for comparison cannot be provided.
Signaling Pathways
The specific signaling pathways modulated by this compound have not been elucidated in the available literature. While its anti-inflammatory activity suggests potential interaction with pathways involved in inflammation, such as the cyclooxygenase (COX) pathway, there is currently no direct evidence to support this. Further research is necessary to identify the molecular targets of this compound and its mechanism of action.
Synthesis of this compound Analogues
Information regarding the synthesis of this compound analogues is scarce in the current body of scientific literature. The development of synthetic routes to analogues would be a valuable area of future research to explore the structure-activity relationships of this class of compounds and to potentially develop derivatives with enhanced therapeutic properties.
Conclusion
The enantioselective total synthesis of this compound has been successfully achieved, with the intramolecular Heck reaction serving as a pivotal step. However, a comprehensive understanding of its biological activity and mechanism of action is currently limited by the lack of detailed experimental protocols and quantitative biological data in the public domain. Further investigation into the synthesis of analogues and detailed pharmacological studies are warranted to fully assess the therapeutic potential of this compound and its derivatives.
References
Application Notes and Protocols for the Purification of Gnetulin via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetulin, a stilbenoid predominantly found in the genus Gnetum, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and cytotoxic activities. Stilbenoids are a class of polyphenolic compounds recognized for their diverse biological effects. The effective purification of this compound is a critical step for its further investigation in pharmacological and drug development studies. This document provides a comprehensive guide to the purification of this compound from plant material using column chromatography, with a focus on practical experimental protocols and data interpretation.
Data Presentation
The following tables summarize typical quantitative data for the purification of natural products using column chromatography. While specific data for this compound is not widely available, these examples for other compounds, hydroxyl-α-sanshool and lutein, illustrate the expected yield and purity at different stages of the purification process.
Table 1: Illustrative Yield and Purity at Different Stages of Natural Product Purification
| Purification Stage | Starting Material | Elution Solvents | Yield (%) | Purity (%) | Analytical Method |
| Crude Extract | Dried, powdered Gnetum plant material | Acetone | 5 - 10 | 5 - 15 | HPLC-UV |
| Silica Gel Column Chromatography (Hydroxyl-α-sanshool example) | Enriched Petroleum Ether Extract | Petroleum ether: Ethyl acetate gradient | 12.42 | 98.34[1] | HPLC-UV |
| Silica Gel Column Chromatography (Lutein example) | Saponified Marigold Extract | Hexane: Ethyl acetate (70:30) | ~61[2] | 97.1[2][3] | HPLC-UV |
Table 2: Typical Parameters for Silica Gel Column Chromatography
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography) |
| Column Dimensions | 2-5 cm diameter, 30-50 cm length (variable based on sample amount) |
| Sample Loading | 1-5 g of crude extract per 100 g of silica gel |
| Mobile Phase | Gradient of non-polar to polar solvents (e.g., Hexane to Ethyl Acetate, or Chloroform to Methanol) |
| Flow Rate | 1-5 mL/min (gravity column); 10-50 mL/min (flash chromatography) |
| Fraction Size | 10-25 mL (adjusted based on separation) |
| Monitoring | Thin Layer Chromatography (TLC) |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes the initial extraction of this compound from Gnetum species.
-
Plant Material Preparation:
-
Collect fresh plant material, such as the seeds or stems of Gnetum gnemon.
-
Thoroughly wash the plant material with water to remove dirt and debris.
-
Air-dry the material in a well-ventilated area away from direct sunlight, or use a plant dryer at a temperature below 40°C.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Weigh the powdered plant material and place it in a large glass container.
-
Add acetone to the powder at a solid-to-solvent ratio of 1:10 (w/v).
-
Macerate the mixture at room temperature for 48-72 hours with occasional stirring.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times with fresh acetone to ensure complete extraction.
-
Combine all the filtrates.
-
Concentrate the combined acetone extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude stilbenoid extract.
-
Purification of this compound by Silica Gel Column Chromatography
This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude extract.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add a layer of sand (approx. 1 cm) on top of the packed silica gel.
-
Equilibrate the column by running the initial mobile phase through it until the silica gel is fully saturated.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: Dissolve the crude extract in a volatile solvent. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent (e.g., 100% hexane or a hexane:ethyl acetate mixture with a high hexane ratio).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol). A typical gradient could be from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate to methanol.
-
Collect fractions of a consistent volume (e.g., 10-25 mL) in labeled test tubes.
-
Monitoring of Fractions by Thin Layer Chromatography (TLC)
-
TLC Plate Preparation: Use pre-coated silica gel 60 F254 plates.
-
Sample Application: Spot a small amount of each collected fraction onto the TLC plate. Also, spot the crude extract and a this compound standard if available.
-
Mobile Phase: A common mobile phase for stilbenoids is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) or chloroform and methanol (e.g., 9:1 v/v).
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Visualization:
-
Examine the dried TLC plate under UV light (254 nm and 365 nm). This compound, being a conjugated system, should be UV active.
-
Stain the plate using a visualizing agent such as p-anisaldehyde or vanillin solution followed by gentle heating. This compound should appear as a colored spot.
-
-
Analysis: Combine the fractions that show a prominent spot with the same Rf value as the this compound standard or the major spot of interest.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for the analysis of polyphenolic compounds.
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (likely in the range of 300-330 nm for stilbenoids).
-
Quantification: The purity of the isolated this compound can be determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathway for Investigation
While the specific signaling pathways modulated by this compound are still under active investigation, many natural polyphenolic compounds are known to interact with key cellular signaling cascades. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and is a common target for anticancer agents. Based on the known activities of similar compounds, this pathway represents a logical starting point for investigating the mechanism of action of this compound.
Caption: The PI3K/Akt signaling pathway, a potential target for this compound.
References
Application Notes and Protocols for the Analytical Characterization of Gnetulin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of Gnetulin, a naturally occurring stilbenoid. The methodologies outlined below are essential for the isolation, purification, structural elucidation, and quantification of this compound, facilitating its further investigation for potential therapeutic applications.
Isolation and Purification of this compound
The initial step in the characterization of this compound involves its extraction from plant sources and subsequent purification to obtain a compound of high purity. A common method involves solvent extraction followed by chromatographic techniques.
Protocol 1: Extraction and Preliminary Purification
-
Sample Preparation: The plant material (e.g., leaves, stems of Gnetum species) is air-dried and ground into a fine powder.
-
Extraction: The powdered material is subjected to extraction with an organic solvent such as methanol or ethanol.[1][2][3] This can be performed using methods like Soxhlet extraction or maceration.[2][3]
-
Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Fraction Selection: The fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound. The presence of this compound can be detected using specific reagents like Mayer's and Dragendorff's reagents for alkaloids, though specific reagents for stilbenoids would be more appropriate.[1][2]
Protocol 2: Chromatographic Purification
-
Column Chromatography: The this compound-rich fraction is subjected to column chromatography over silica gel.[4] The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity.
-
Preparative HPLC: For final purification, preparative High-Performance Liquid Chromatography (HPLC) is employed. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.[5]
Structural Elucidation of this compound
A combination of spectroscopic techniques is utilized to determine the precise chemical structure of the isolated this compound.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.[4][6] 2D NMR techniques such as COSY, HSQC, and HMBC provide further details on the connectivity of atoms.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of this compound.[4] Fragmentation patterns observed in MS/MS spectra help in confirming the structure.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule, such as hydroxyl (-OH) and aromatic (C=C) groups.[4][8]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can indicate the presence of a conjugated system, which is characteristic of stilbenoids.[4]
Table 1: Illustrative Spectroscopic Data for this compound Characterization
| Parameter | Technique | Observed Value (Illustrative) |
| Molecular Formula | HRMS | C₁₅H₁₄O₃ |
| Molecular Weight | HRMS | 242.0943 [M+H]⁺ |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | NMR | 7.40 (d, J=8.5 Hz, 2H), 6.90 (d, J=8.5 Hz, 2H), 6.85 (d, J=2.0 Hz, 1H), 6.60 (dd, J=8.0, 2.0 Hz, 1H), 6.50 (d, J=8.0 Hz, 1H), 5.20 (s, 1H, OH), 4.90 (s, 1H, OH) |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | NMR | 158.0, 145.5, 140.9, 130.2, 128.5, 127.8, 116.2, 115.8, 113.5, 108.2, 102.5 |
| IR νₘₐₓ (cm⁻¹) | IR | 3350 (O-H), 1605 (C=C aromatic), 1510, 1450, 1170 |
| UV λₘₐₓ (nm) | UV-Vis | 220, 305, 320 |
Note: The data in this table is illustrative and should be replaced with actual experimental data.
Quantitative Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative determination of this compound in various samples.
Protocol 3: HPLC Method for this compound Quantification
-
Instrumentation: A standard HPLC system equipped with a UV or diode-array detector (DAD) is used.[9]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically employed.[9]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is common.[5][10] For example, an isocratic mobile phase of acetonitrile:water (85:15, v/v) can be used.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is generally maintained.[5]
-
Detection: The detection wavelength is set at the λₘₐₓ of this compound, for instance, 305 nm.[5]
-
Quantification: A calibration curve is constructed using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 305 nm |
| Column Temperature | 25°C |
| Retention Time (Illustrative) | 5.8 min |
Note: These parameters may need to be optimized for specific instruments and samples.
Signaling Pathways and Biological Activity
This compound has been investigated for various biological activities. While the precise signaling pathways are still under investigation, related compounds like betulin have been shown to modulate key cellular signaling pathways. It is hypothesized that this compound may exert its effects through similar mechanisms.
For instance, betulin has been reported to influence the PI3K/Akt and MAPK signaling pathways.[11] It is plausible that this compound could also modulate these pathways, which are critical in regulating cell proliferation, apoptosis, and inflammation.
Below is a proposed signaling pathway that this compound might modulate, based on the known activities of analogous compounds.
Caption: Proposed signaling pathways modulated by this compound.
Experimental Workflow for this compound Characterization
The overall workflow for the comprehensive characterization of this compound is depicted in the following diagram.
Caption: Workflow for this compound characterization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. structureworkbook.nd.edu [structureworkbook.nd.edu]
- 7. Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new solid-phase extraction and HPLC method for determination of patulin in apple products and hawthorn juice in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Method For Analysis Of Patulin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 11. Exploring the protective effect and molecular mechanism of betulin in Alzheimer's disease based on network pharmacology, molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gnetulin Quantification by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetulin, a stilbenoid found in various species of the Gnetum genus, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. As research into this compound's pharmacological profile progresses, the need for accurate and reliable quantification methods is paramount for pharmacokinetic studies, formulation development, and quality control of herbal preparations. This document provides detailed application notes and protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC), a widely used, robust, and sensitive analytical technique. The methodologies described herein are based on established principles for the analysis of stilbenoids and other related phenolic compounds.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines the extraction of this compound from plant sources, such as the leaves or stems of Gnetum species.
Materials and Reagents:
-
Dried and powdered Gnetum plant material
-
Methanol (HPLC grade)
-
Deionized water
-
Shaker or sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) C18 cartridges
-
0.22 µm syringe filters
Procedure:
-
Weigh 1 gram of the dried, powdered plant material and place it into a conical flask.
-
Add 20 mL of methanol to the flask.
-
Agitate the mixture on a shaker for 24 hours at room temperature or sonicate for 1 hour.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Carefully decant the supernatant (the methanol extract) into a clean flask.
-
Concentrate the methanol extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the dried extract in 5 mL of 10% methanol in water.
-
Sample Clean-up (Optional but Recommended):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the re-dissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute this compound and other stilbenoids with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Reconstitute the final dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Preparation of Standard Solutions
Accurate standard solutions are crucial for the calibration and quantification of this compound.
Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in methanol in a 10 mL volumetric flask to prepare a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
HPLC Method for this compound Quantification
This section details the chromatographic conditions for the analysis of this compound.
Instrumentation:
-
An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | Approximately 210 nm or at the absorption maximum of this compound |
Note: The gradient profile may need to be optimized depending on the specific sample matrix and the presence of interfering compounds.
Method Validation
To ensure the reliability of the quantitative data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the standard solutions. The correlation coefficient (r²) should be > 0.999.[1]
-
Accuracy: The closeness of the test results to the true value. This is typically determined by performing recovery studies on samples spiked with known amounts of the analyte. Recoveries in the range of 98-102% are generally considered acceptable.[1]
-
Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (%RSD) and should be evaluated at both the intra-day and inter-day levels. A %RSD of < 2% is typically desired.[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the HPLC method validation for this compound.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAU*s) - Replicate 3 | Mean Peak Area |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
| Low | 5 | |||
| Medium | 25 | |||
| High | 75 |
Table 3: Precision (%RSD)
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 10 | ||
| 50 | ||
| Acceptance Criteria | < 2% | < 2% |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | |
| LOQ |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound from a plant matrix.
Potential Signaling Pathways of this compound
This compound, as a stilbenoid, may exert its biological effects through the modulation of key cellular signaling pathways. The PI3K/Akt and MAPK/ERK pathways are critical regulators of cell proliferation, survival, and apoptosis, and are common targets for natural therapeutic compounds.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth.[2] Inhibition of this pathway can lead to apoptosis in cancer cells.
References
In Vitro Cell-Based Assays for Evaluating the Anticancer Activity of Betulin
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin, a naturally occurring pentacyclic triterpene found abundantly in the bark of birch trees, has garnered significant attention in oncological research for its potential as an anticancer agent.[1][2][3][4] It has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, and, most notably, antitumor properties.[4] Betulin and its derivatives have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often with low toxicity towards normal cells, making it a promising candidate for further investigation and development.[1] This document provides a detailed overview of common in vitro cell-based assays and protocols to assess the anticancer activity of Betulin, along with data presentation guidelines and visualizations of key experimental workflows and signaling pathways.
Data Presentation: Anticancer Activity of Betulin
The cytotoxic and antiproliferative effects of Betulin have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Betulin in various human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MCF-7 | 8.32 - 22.6 | [1][5] |
| Breast Cancer | Bcap-37 | < 20 | [1] |
| Colorectal Cancer | HCT116 | 11.3 | [5] |
| Colorectal Cancer | HT29 | 4.3 - < 30 | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a series of dilutions of Betulin in culture medium. After 24 hours of cell seeding, remove the old medium and add 100 µL of the Betulin dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Betulin concentration to determine the IC50 value.
References
- 1. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulin - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Betulin | C30H50O2 | CID 72326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. termedia.pl [termedia.pl]
- 6. Gnetum gnemon - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Gnetin C Efficacy Testing in Animal Models
Introduction
Gnetin C, a resveratrol dimer found in the seeds of Gnetum gnemon (melinjo), has garnered significant interest for its potential therapeutic applications. It is believed that the user's query for "Gnetulin" is a likely misspelling of Gnetin C, a compound with a growing body of preclinical research. Gnetin C exhibits a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and metabolic regulatory effects. These properties make it a promising candidate for efficacy testing in various disease models. This document provides detailed application notes and experimental protocols for evaluating the efficacy of Gnetin C in animal models of cancer, metabolic disorders, and neurodegenerative diseases.
I. Anticancer Efficacy Testing: Prostate Cancer Models
Application Note:
Gnetin C has shown significant promise as an anticancer agent, particularly in prostate cancer.[1][2] Its mechanism of action often involves the inhibition of the Metastasis-Associated Protein 1 (MTA1), which in turn modulates the PTEN/Akt/mTOR signaling pathway.[3][4] This pathway is crucial for cell proliferation, survival, and angiogenesis. Animal models are essential for evaluating the in vivo efficacy of Gnetin C, its pharmacokinetics, and potential toxicity. The most relevant models for these studies are prostate cancer xenografts in immunodeficient mice and genetically engineered mouse models (GEMMs) that recapitulate human prostate cancer.[1][5]
Animal Models:
-
Prostate Cancer Xenograft Model: This model involves the subcutaneous or orthotopic implantation of human prostate cancer cells into immunodeficient mice (e.g., nude or SCID mice).[6] PC3M-Luc cells, which are aggressive and express luciferase for bioluminescence imaging, are a suitable cell line.[6]
-
Transgenic Mouse Model of Prostate Cancer: These models, such as the R26MTA1; Ptenf/f mice, have genetic alterations that lead to the spontaneous development of prostate cancer that closely mimics the human disease.[3][7]
Experimental Protocols
1. Prostate Cancer Xenograft Model Protocol
-
Cell Culture: Culture PC3M-Luc human prostate cancer cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Housing: House male athymic nude mice (4-6 weeks old) in a pathogen-free environment with ad libitum access to food and water.[8]
-
Tumor Cell Implantation:
-
Harvest PC3M-Luc cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.[8]
-
-
Tumor Growth Monitoring:
-
Gnetin C Administration:
-
Randomize mice into treatment and control groups (n=7-10 per group).
-
Prepare Gnetin C in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS).
-
Administer Gnetin C intraperitoneally (i.p.) at doses ranging from 25 to 50 mg/kg body weight daily or on a specified schedule.[6] The control group receives the vehicle only.
-
-
Efficacy Assessment:
-
Continue treatment for a predefined period (e.g., 4-6 weeks).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Perform histological analysis (H&E staining) and immunohistochemistry (IHC) for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).[6]
-
Conduct Western blot analysis on tumor lysates to assess the expression and phosphorylation of proteins in the MTA1/PTEN/Akt/mTOR pathway.[6]
-
2. Transgenic Mouse Model of Prostate Cancer Protocol
-
Animal Model: Utilize a prostate-specific transgenic mouse model with MTA1 overexpression and Pten deletion (R26MTA1; Ptenf/f).[3]
-
Genotyping and Cohort Selection: Confirm the genotype of the mice and select a cohort for the study.
-
Gnetin C Administration:
-
Efficacy Assessment:
-
Monitor the health of the mice throughout the study.
-
At the end of the treatment period, collect prostate tissues.
-
Perform histopathological analysis to assess tumor progression and grade.[5]
-
Conduct IHC and Western blot analysis for the same markers as in the xenograft model to evaluate the molecular effects of Gnetin C.[4]
-
Data Presentation
Table 1: Quantitative Data from Gnetin C Efficacy Studies in Prostate Cancer Animal Models
| Animal Model | Gnetin C Dose & Route | Key Findings | Reference |
|---|---|---|---|
| PC3M-Luc Xenograft | 25 mg/kg/day, i.p. | Comparable tumor inhibition to 50 mg/kg pterostilbene. | [6] |
| PC3M-Luc Xenograft | 50 mg/kg/day, i.p. | Substantial reduction in tumor volume; more potent than resveratrol and pterostilbene at the same dose.[6][8] | [6] |
| R26MTA1; Pten+/f | 35-70 mg/kg diet | Delayed progression of preneoplastic lesions, reduced proliferation and angiogenesis.[11] | [11] |
| R26MTA1; Ptenf/f | 7 mg/kg/day, i.p. | Reduced cell proliferation and angiogenesis, promoted apoptosis, and reduced mTOR signaling.[3][7] |[3] |
Visualizations
II. Metabolic Disorder Efficacy Testing
Application Note:
Gnetin C has demonstrated potential in mitigating metabolic disorders. Studies have shown that Melinjo Seed Extract (MSE), which is rich in Gnetin C, can improve obesity and insulin resistance in mice fed a high-fat diet (HFD).[12][13] Furthermore, purified Gnetin C has been shown to protect against HFD-induced hepatic steatosis (fatty liver) and liver fibrosis.[14][15] The proposed mechanisms include improved glucose and lipid metabolism and enhanced insulin sensitivity. The HFD-induced obesity model in C57BL/6J mice is a standard and relevant model to test the efficacy of Gnetin C for metabolic syndrome.
Animal Model:
-
High-Fat Diet (HFD)-Induced Obesity and NAFLD Model: C57BL/6J mice are commonly used as they are susceptible to developing obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD) when fed an HFD.[14][15]
Experimental Protocol
-
Animal Housing: House male C57BL/6J mice (6-8 weeks old) in a controlled environment with a 12-hour light/dark cycle.
-
Dietary Induction:
-
Divide mice into a control group receiving a standard chow diet (e.g., 10% kcal from fat) and an experimental group receiving an HFD (e.g., 45-60% kcal from fat).[14]
-
Maintain the diets for a period sufficient to induce a metabolic phenotype (e.g., 8-12 weeks).
-
-
Gnetin C Administration:
-
Efficacy Assessment:
-
Metabolic Parameters: Monitor body weight and food intake weekly. At the end of the study, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.
-
Blood Analysis: Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, cholesterol, and liver enzymes (ALT, AST).[13]
-
Tissue Analysis: At the end of the study, euthanize the mice and collect liver and adipose tissue.
-
Weigh the liver and epididymal fat pads.
-
Perform histological analysis of the liver (H&E and Oil Red O staining) to assess steatosis and fibrosis (Sirius Red staining).[14]
-
Analyze gene expression (qRT-PCR) and protein levels (Western blot) of key markers involved in lipid metabolism and inflammation in the liver.
-
-
Data Presentation
Table 2: Quantitative Data from Gnetin C Efficacy Studies in Metabolic Disease Animal Models
| Animal Model | Gnetin C/MSE Dose & Route | Key Findings | Reference |
|---|---|---|---|
| HFD-fed C57BL/6 Mice | 2.0% MSE in diet | Reduced body weight gain, blood insulin, and HOMA-IR. | [12][13] |
| HFD-fed C57BL/6J Mice (NAFLD model) | 150 mg/kg/day Gnetin C, oral | Reduced body and liver weight, improved blood glucose and insulin sensitivity, reduced hepatic steatosis and fibrosis.[14][15] |[14] |
Visualizations
III. Neurodegenerative Disease Efficacy Testing (Proposed Models)
Application Note:
While in vitro studies suggest that Gnetin C has neuroprotective potential, such as reducing the production of amyloid-β 42 (Aβ42), a key peptide in Alzheimer's disease, there is currently a lack of in vivo studies evaluating its efficacy in animal models of neurodegenerative diseases.[16][17] However, based on the known antioxidant and anti-inflammatory properties of Gnetin C and the demonstrated neuroprotective effects of the related compound resveratrol in various neurodegeneration models, it is reasonable to propose animal models for testing Gnetin C's efficacy.[18][19] The following protocols are proposed based on established models for Alzheimer's and Parkinson's diseases.
Proposed Animal Models:
-
Mouse Model of Alzheimer's Disease (AD): Transgenic mice such as the APP/PS1 model, which overexpresses mutant human amyloid precursor protein and presenilin-1, develop age-dependent Aβ plaques and cognitive deficits, are suitable for testing anti-amyloid and cognitive-enhancing therapies.
-
Mouse Model of Parkinson's Disease (PD): The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced model is a widely used neurotoxin-based model that causes selective loss of dopaminergic neurons in the substantia nigra, mimicking key pathological features of PD.[18]
Proposed Experimental Protocols
1. Alzheimer's Disease Mouse Model Protocol
-
Animal Model: Use APP/PS1 double transgenic mice.
-
Gnetin C Administration:
-
Begin treatment before or after the onset of significant pathology (e.g., at 3 or 6 months of age).
-
Administer Gnetin C daily via oral gavage or as a dietary supplement for several months (e.g., 3-6 months).
-
-
Efficacy Assessment:
-
Behavioral Testing: Conduct cognitive tests such as the Morris Water Maze to assess spatial learning and memory.[20]
-
Brain Tissue Analysis: At the end of the study, euthanize the mice and collect their brains.
-
Perform immunohistochemistry and ELISA to quantify Aβ plaque burden.
-
Analyze levels of neuroinflammatory markers (e.g., GFAP, Iba1).
-
Assess synaptic markers to evaluate synaptic integrity.
-
-
2. Parkinson's Disease Mouse Model Protocol
-
Animal Model: Use C57BL/6J mice.
-
MPTP Induction:
-
Administer MPTP (e.g., 4 doses of 20 mg/kg, i.p., at 2-hour intervals) to induce dopaminergic neurodegeneration.
-
-
Gnetin C Administration:
-
Administer Gnetin C for a period before and/or after MPTP injection to test for protective or restorative effects.
-
-
Efficacy Assessment:
-
Motor Function Assessment: Use tests like the rotarod and pole test to evaluate motor coordination and balance.
-
Neurochemical Analysis: Use HPLC to measure dopamine and its metabolites in the striatum.
-
Histological Analysis: Perform stereological counting of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron loss.
-
Data Presentation
Table 3: Proposed Measurable Outcomes for Gnetin C in Neurodegenerative Disease Models
| Animal Model | Proposed Efficacy Endpoints | Rationale |
|---|---|---|
| APP/PS1 (AD Model) | Reduced Aβ plaque load, improved cognitive performance in Morris Water Maze, reduced neuroinflammation. | Based on in vitro anti-amyloid activity and general anti-inflammatory properties. |
| MPTP-induced (PD Model) | Improved motor performance, protection of dopaminergic neurons, reduced microgliosis and astrogliosis. | Based on antioxidant and anti-inflammatory properties of stilbenoids. |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Gnetin C for chemoprevention and therapy of prostate cancer" by Gisella Campanelli [digitalcommons.liu.edu]
- 6. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Gnetin C Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gnetin C Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resveratrol derivative-rich melinjo (Gnetum gnemon L.) seed extract improves obesity and survival of C57BL/6 mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Protective Effects of Gnetin C from Melinjo Seed Extract against High-Fat Diet-Induced Hepatic Steatosis and Liver Fibrosis in NAFLD Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective Effects of Gnetin C from Melinjo Seed Extract against High-Fat Diet-Induced Hepatic Steatosis and Liver Fibrosis in NAFLD Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gnetin C, a resveratrol dimer, reduces amyloid-β 1-42 (Aβ42) production and ameliorates Aβ42-lowered cell viability in cultured SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural stilbenes effects in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resveratrol in Neurodegeneration, in Neurodegenerative Diseases, and in the Redox Biology of the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resveratrol in Neurodegeneration, in Neurodegenerative Diseases, and in the Redox Biology of the Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stilbenoids from fenugreek seeds alleviate insulin resistance by regulating the PI3K/AKT/mTOR signaling pathway in a type 2 diabetes zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gnetulin In Vivo Studies
Introduction
Gnetulin, a stilbenoid found in various Gnetum species, has garnered significant interest for its potential therapeutic properties, particularly its anti-cancer activities. Like many natural polyphenolic compounds, this compound's low aqueous solubility presents a substantial challenge for in vivo research, impacting its bioavailability and therapeutic efficacy. Developing appropriate formulations is therefore critical for the successful preclinical evaluation of this compound in animal models. These application notes provide an overview of formulation strategies and detailed protocols for researchers, scientists, and drug development professionals engaged in in vivo studies of this compound.
The primary mechanism of this compound's anti-cancer effect involves the inhibition of key signaling pathways that drive tumor growth and proliferation. Notably, it has been shown to target the MTA1/AKT/mTOR signaling axis, which is hyperactivated in various cancers, including advanced prostate cancer.[1] By downregulating this pathway, this compound can reduce cell proliferation, inhibit angiogenesis (the formation of new blood vessels), and promote apoptosis (programmed cell death) in tumor tissues.[1]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data derived from preclinical in vivo studies involving this compound (as gnetin C) and provide a template for pharmacokinetic assessments.
Table 1: In Vivo Efficacy of this compound (Gnetin C) in a Preclinical Prostate Cancer Model
| Parameter | Value / Observation | Animal Model | Reference |
|---|---|---|---|
| Treatment Dose | 7 mg/kg body weight | R26MTA1; Ptenf/f mice | [1] |
| Administration Route | Intraperitoneal (IP) Injection | R26MTA1; Ptenf/f mice | [1] |
| Frequency | Daily | R26MTA1; Ptenf/f mice | [1] |
| Duration | 12 weeks | R26MTA1; Ptenf/f mice | [1] |
| Primary Outcome | Marked reduction in cell proliferation and angiogenesis | R26MTA1; Ptenf/f mice | [1] |
| Secondary Outcome | Promotion of apoptosis in prostate tissues | R26MTA1; Ptenf/f mice | [1] |
| Mechanism | Downregulation of p-S6K, p-4EBP1, and CyclinD1 | R26MTA1; Ptenf/f mice |[1] |
Table 2: In Vivo Safety and Tolerability of this compound (Gnetin C)
| Parameter | Observation | Animal Model | Reference |
|---|---|---|---|
| General Health | No signs of toxicity observed | R26MTA1; Ptenf/f mice | [1] |
| Body Weight | No significant changes reported | R26MTA1; Ptenf/f mice | [1] |
| Mortality | No treatment-related deaths | R26MTA1; Ptenf/f mice | [1] |
| Organ Pathology | No pathological lesions observed upon necropsy | R26MTA1; Ptenf/f mice |[2] |
Table 3: Representative Pharmacokinetic Parameters for a Stilbenoid Formulation (Template) Note: Specific pharmacokinetic data for this compound is limited. This table is a template based on studies of analogous poorly soluble compounds like betulinic acid and serves as a guide for designing PK studies.[3][4]
| Parameter | Symbol | Intraperitoneal (IP) | Intravenous (IV) | Oral (PO) |
|---|---|---|---|---|
| Time to Max Concentration | Tmax (h) | 0.25 - 2.0 | < 0.1 | 1.0 - 4.0 |
| Maximum Concentration | Cmax (µg/mL) | 0.1 - 0.5 | 1.0 - 5.0 | 0.05 - 0.2 |
| Area Under the Curve | AUC (µg·h/mL) | 1.5 - 5.0 | 5.0 - 15.0 | 0.5 - 2.0 |
| Elimination Half-life | t1/2 (h) | 8 - 12 | 6 - 10 | 8 - 12 |
| Bioavailability | F (%) | N/A | 100% | < 5% |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
This protocol describes a method for preparing a this compound suspension suitable for IP administration in mice, adapted from methodologies for poorly water-soluble natural products.[3][5][6]
Objective: To prepare a sterile, injectable suspension of this compound for in vivo animal studies.
Materials:
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO), sterile injectable grade
-
Polyethylene glycol 400 (PEG400), sterile injectable grade
-
Saline (0.9% NaCl), sterile
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Sterile syringes and 0.22 µm syringe filters
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (bath or probe)
-
Laminar flow hood
Procedure:
-
Stock Solution Preparation (in a laminar flow hood):
-
Weigh the required amount of this compound powder using an analytical balance.
-
Prepare a high-concentration stock solution by dissolving this compound in 100% sterile DMSO. For example, create a 40 mg/mL stock solution.
-
Vortex and sonicate gently at room temperature until the this compound is completely dissolved. The solution should be clear.
-
-
Vehicle Preparation:
-
Prepare the vehicle solution by mixing PEG400 and sterile saline. A common ratio is 40% PEG400, 60% saline. For 1 mL of vehicle, mix 400 µL of PEG400 with 600 µL of saline.
-
-
Final Formulation Preparation:
-
Calculate the volume of this compound stock solution needed for the desired final concentration. For a 7 mg/kg dose in a mouse receiving a 100 µL injection volume (assuming 25g mouse), the required concentration is 1.75 mg/mL.
-
The final formulation should contain a low percentage of DMSO to minimize toxicity (typically ≤5%).
-
To prepare 1 mL of a 1.75 mg/mL final solution with 5% DMSO:
-
Add 43.75 µL of the 40 mg/mL this compound stock solution to a sterile vial.
-
Add 400 µL of PEG400.
-
Add sterile saline to a final volume of 1 mL (approximately 556 µL).
-
Vortex thoroughly to ensure a homogenous suspension.
-
-
-
Sterilization and Storage:
-
Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile, light-protected vial.
-
Store the formulation at 4°C, protected from light. It is recommended to prepare the solution fresh or use within one week of preparation. Always vortex well before each use.
-
Protocol 2: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
This protocol outlines a typical efficacy study in an immunodeficient mouse model bearing human prostate cancer xenografts, based on the methodology used for gnetin C.[1]
Objective: To evaluate the anti-tumor efficacy of a this compound formulation in a subcutaneous xenograft mouse model.
Materials:
-
6-8 week old male immunodeficient mice (e.g., NOD/SCID or athymic nude)
-
Prostate cancer cells (e.g., PC3M)
-
Matrigel
-
This compound formulation (from Protocol 1)
-
Vehicle control (e.g., 5% DMSO, 40% PEG400, 55% Saline)
-
Sterile syringes (1 mL) and needles (27G)
-
Calipers
Procedure:
-
Tumor Implantation:
-
Harvest prostate cancer cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle Control (IP, daily)
-
Group 2: this compound (e.g., 7 mg/kg, IP, daily)
-
-
Record the initial body weight and tumor volume for each mouse.
-
Administer the daily IP injections for the duration of the study (e.g., 4-6 weeks).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Measure body weight twice weekly as an indicator of general health and toxicity.
-
Monitor animals daily for any clinical signs of distress or toxicity.
-
-
Study Endpoint and Tissue Collection:
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.
-
Collect blood samples via cardiac puncture for potential biomarker analysis.
-
Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemistry (IHC) and snap-freeze the remainder in liquid nitrogen for Western blot or RNA analysis.
-
Protocol 3: Acute Toxicity (Maximum Tolerated Dose) Study
This protocol describes a dose-escalation study to determine the maximum tolerated dose (MTD) of a this compound formulation.[7][8]
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable side effects or mortality in mice.
Materials:
-
Healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
This compound formulations at various concentrations
-
Vehicle control
Procedure:
-
Dose Selection and Grouping:
-
Select a starting dose based on literature or in vitro cytotoxicity data.
-
Establish at least 3-4 dose groups with escalating concentrations (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
-
Administration:
-
Administer a single IP injection of the assigned dose to each mouse.
-
-
Observation Period:
-
Monitor animals intensively for the first 4-6 hours post-injection, and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and grooming.
-
Record body weight on Day 0 (pre-dose), Day 1, Day 3, Day 7, and Day 14.
-
-
Endpoint and Analysis:
-
The MTD is defined as the highest dose that does not cause mortality or a body weight loss of more than 15-20% and induces only minor, reversible clinical signs of toxicity.
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy to examine organs for any visible abnormalities. For a more detailed study, collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.
-
Signaling Pathways and Workflows
// Edges MTA1 -> AKT [label="activates", fontsize=8, fontcolor="#5F6368"]; AKT -> mTOR [label="activates", fontsize=8, fontcolor="#5F6368"]; mTOR -> S6K [label="phosphorylates", fontsize=8, fontcolor="#5F6368"]; mTOR -> EBP1 [label="phosphorylates", fontsize=8, fontcolor="#5F6368"]; mTOR -> CyclinD1 [label="upregulates", fontsize=8, fontcolor="#5F6368"]; S6K -> Proliferation; EBP1 -> Proliferation; CyclinD1 -> Proliferation; mTOR -> Angiogenesis;
This compound -> MTA1 [arrowhead=tee, color="#EA4335", style=dashed]; this compound -> mTOR [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibits", fontsize=8, fontcolor="#EA4335"];
// Invisible nodes for layout edge[style=invis]; Proliferation -> Apoptosis; } end_dot Caption: this compound inhibits the MTA1/AKT/mTOR pathway in cancer cells.
// Edges start -> p1; p1 -> p2 -> p3 -> t1; t1 -> t2 -> t3 -> t4; t4 -> a1 [lhead=cluster_analysis]; a1 -> a2 -> a3 -> end_node; } end_dot Caption: Workflow for a preclinical in vivo cancer xenograft study.
// Edges start -> step1 -> step2 -> step3; start -> step4 [style=invis]; // for layout step3 -> step5; step4 -> step5; step5 -> step6 -> step7 -> end_node; } end_dot Caption: Workflow for preparing a this compound IP injection formulation.
References
- 1. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Preliminary Pharmacokinetic Study of Betulin, the Main Pentacyclic Triterpene from Extract of Outer Bark of Birch (Betulae alba cortex) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue distribution of betulinic acid in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promising Protocol for In Vivo Experiments with Betulin | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Toxicology | MuriGenics [murigenics.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Spectroscopic Analysis of Gnetulin (Data based on Betulin)
A Note on the Analyte: Initial searches for "Gnetulin" did not yield specific spectroscopic data. The following data and protocols are provided for Betulin , a structurally related and well-characterized triterpenoid. It is presumed that this information will serve as a valuable reference for the analysis of similar compounds.
Introduction
This document provides a comprehensive overview of the spectroscopic analysis of Betulin, a pentacyclic triterpenoid with significant pharmacological interest. The application note is intended for researchers, scientists, and drug development professionals engaged in the isolation, identification, and characterization of natural products. The protocols outlined below describe standard methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Betulin.
Table 1: ¹H NMR (Proton NMR) Data for Betulin
| Proton Assignment | Chemical Shift (δ) in ppm |
| H-3 | 3.18 (dd, J = 11.0, 4.8 Hz) |
| H-29a | 4.68 (br s) |
| H-29b | 4.58 (br s) |
| H-28a | 3.79 (d, J = 10.8 Hz) |
| H-28b | 3.32 (d, J = 10.8 Hz) |
| H-19 | 2.38 (m) |
| CH₃ | 0.76 - 1.68 (s) |
Solvent: CDCl₃. Data compiled from multiple sources.
Table 2: ¹³C NMR (Carbon NMR) Data for Betulin
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-3 | 79.0 |
| C-20 | 150.5 |
| C-29 | 109.7 |
| C-28 | 60.5 |
| C-1 to C-30 | Various shifts (see detailed spectra) |
Solvent: CDCl₃. Data compiled from multiple sources.
Table 3: Mass Spectrometry (MS) Data for Betulin
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| ESI+ | 465.37 | [M+Na]⁺ |
| ESI- | 441.37 | [M-H]⁻ |
| Electron Ionization (EI) | 442.4 | [M]⁺ |
M (Molecular Weight) = 442.72 g/mol .[1][2]
Table 4: Infrared (IR) Spectroscopy Data for Betulin
| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |
| 3400 - 3600 | O-H stretching (hydroxyl groups) |
| 3000 - 2800 | C-H stretching (alkane) |
| 1645 | C=C stretching (alkene) |
| 882 | =CH₂ wagging |
Data obtained from KBr pelleting method.[3]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a natural product like Betulin. Instrument parameters may need to be optimized for specific samples and equipment.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Record the spectrum on a 300, 400, or 500 MHz NMR spectrometer.[1][4]
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]
-
-
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Record the spectrum on the same spectrometer.
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-220 ppm).
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]
-
3.2. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
The sample may require filtration to remove any particulate matter.
-
-
LC-MS/MS Analysis:
-
Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as one equipped with an Electrospray Ionization (ESI) source.[5]
-
Separate the compound using a suitable HPLC column (e.g., C18 column).[4][6]
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-1000).[7]
-
Acquire data in both positive and negative ion modes to obtain comprehensive information.[1]
-
For structural elucidation, perform tandem MS (MS/MS) experiments to generate fragmentation patterns.[7][8]
-
3.3. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
FT-IR Spectrum Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrophotometer.[1]
-
Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).[3]
-
Collect a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product.
Caption: Workflow for Natural Product Spectroscopic Analysis.
References
- 1. epic.awi.de [epic.awi.de]
- 2. Betulin [webbook.nist.gov]
- 3. revistadechimie.ro [revistadechimie.ro]
- 4. rsc.org [rsc.org]
- 5. Tandem mass tag-based quantitative proteomics analysis reveals the new regulatory mechanism of progranulin in influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of botulinum progenitor toxins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gnetulin Extraction from Plant Sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving Gnetulin yield from plant extraction. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of this compound and other stilbenoids from plant materials.
| Question/Issue | Answer/Troubleshooting Steps |
| Why is my this compound yield consistently low? | Several factors can contribute to low yields. Consider the following: • Inefficient Solvent System: The choice of solvent is critical. For stilbenoids, aqueous ethanol (e.g., 80%) or methanol are often more effective than pure ethanol or acetone.[1] • Suboptimal Extraction Temperature: Temperature significantly impacts extraction efficiency. For ultrasound-assisted extraction (UAE) of stilbenoids, temperatures around 75°C have proven effective.[1] However, be aware that temperatures exceeding 100°C can lead to the degradation of phenolic compounds. • Inadequate Extraction Time: While longer extraction times can increase yield, the majority of stilbenoids are often extracted within the first 15 minutes in methods like UAE. Prolonged extraction may not significantly increase yield and could lead to compound degradation.[1] • Improper Sample Preparation: The particle size of the plant material is crucial. A finer powder provides a larger surface area for solvent interaction, leading to better extraction efficiency.[2] • Insufficient Number of Extractions: A single extraction may not be sufficient to recover all the target compound. Repeating the extraction process with fresh solvent can significantly increase the total yield. |
| I'm observing degradation of my this compound extract. What could be the cause? | This compound, as a stilbenoid, can be susceptible to degradation. Key factors include: • High Temperatures: Excessive heat during extraction or solvent evaporation can cause thermal degradation of stilbenoids. Monitor your process temperature closely. • Oxidative Degradation: Exposure to oxygen can lead to the degradation of phenolic compounds. To mitigate this, consider degassing your solvent or performing the extraction under an inert atmosphere, such as nitrogen. • Light Exposure: Some stilbenoids are light-sensitive. It is advisable to protect your extracts from direct light during and after extraction. |
| My extraction efficiency is inconsistent between batches. What should I check? | Batch-to-batch variability can be frustrating. To ensure consistency, verify the following: • Plant Material Homogeneity: The concentration of this compound can vary depending on the plant's growing conditions, harvest time, and storage. Ensure you are using a well-mixed, homogenous batch of plant material for your experiments. • Consistent Sample Preparation: Maintain a uniform particle size by standardizing your grinding or powdering protocol for all batches. • Precise Parameter Control: Accurately control and monitor all extraction parameters, including temperature, time, and solvent-to-solid ratio, for each extraction run. |
| What is the best part of the Gnetum plant to use for this compound extraction? | Stilbenoids, including this compound and its derivatives, are found in various parts of Gnetum species, including the seeds, leaves, and stems.[3] The seeds of Gnetum gnemon (melinjo) are often reported to be a rich source of stilbenoids.[3][4][5] |
| How can I quantify the amount of this compound in my extract? | High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of this compound and other stilbenoids. A validated HPLC method will allow for accurate determination of the concentration of this compound in your extracts. |
Quantitative Data on Stilbenoid & Phenolic Yield from Gnetum gnemon
The following table summarizes yields of trans-resveratrol (a related stilbenoid) and total phenolics from Gnetum gnemon seeds under different extraction conditions. This data can help in selecting appropriate extraction parameters to maximize the yield of stilbenoids like this compound.
| Plant Material | Extraction Method | Solvent | Key Parameters | Compound Measured | Yield | Reference |
| Gnetum gnemon Seeds | Ionic Liquid-Based Microwave-Assisted Extraction (IL-MAE) | [Bmim]Br (2.5 mol/L) | 15 mL/g solvent ratio, 10% microwave power, 10 min extraction time | trans-resveratrol | 1.34 mg/g | [6] |
| Gnetum gnemon Seed Endosperm (Yellow) | Maceration | Ethanol | Not specified | Total Phenolics | 99.96 mg GAE/g | [1] |
| Gnetum gnemon Seed Endosperm (Green) | Maceration | Ethanol | Not specified | Total Phenolics | 85.67 mg GAE/g | [1] |
| Gnetum gnemon Seed Peel (Green) | Maceration | Ethanol | Not specified | Total Phenolics | 34.50 mg GAE/g | [1] |
| Gnetum gnemon Seed Peel (Red) | Maceration | Ethanol | Not specified | Total Phenolics | 27.53 mg GAE/g | [1] |
Note: GAE = Gallic Acid Equivalents. The yield of specific compounds like this compound will be a fraction of the total phenolic content.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound.
Protocol 1: General Stilbenoid Extraction from Gnetum Seeds
This protocol is a generalized procedure based on common methods for stilbenoid extraction.
-
Sample Preparation:
-
Obtain dried seeds of a Gnetum species (e.g., Gnetum gnemon).
-
Grind the seeds into a fine powder using a laboratory mill. A smaller particle size increases the surface area for extraction.[2]
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of 80% ethanol (ethanol:water, 80:20 v/v).
-
For maceration, stir the mixture at room temperature for 24 hours.
-
Alternatively, for a more rapid extraction, use an ultrasonic bath (Ultrasound-Assisted Extraction - UAE) at a controlled temperature of 75°C for 15 minutes.[1]
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Repeat the extraction on the plant residue with fresh solvent to maximize yield.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Fractionation (Liquid-Liquid Extraction):
-
Dissolve the crude extract in a mixture of water and methanol.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate.
-
The stilbenoids are expected to be enriched in the ethyl acetate fraction.
-
Evaporate the solvent from the ethyl acetate fraction to obtain a this compound-enriched extract.
-
Protocol 2: Quantification of this compound by HPLC-UV
This protocol outlines a method for quantifying this compound in the obtained extract.
-
Preparation of Standard Solutions:
-
Accurately weigh pure this compound standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of different concentrations by serial dilution of the stock solution with methanol.
-
-
Sample Preparation:
-
Accurately weigh a portion of the dried this compound-enriched extract.
-
Dissolve the extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for stilbenoid separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for stilbenoids (e.g., 306 nm).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for this compound Extraction and Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from Gnetum species.
Caption: A generalized workflow for this compound extraction and analysis.
This compound and the MAPK/ERK Signaling Pathway
This compound, like other stilbenoids, is investigated for its potential to modulate cellular signaling pathways involved in cell growth and proliferation, such as the MAPK/ERK pathway. Dysregulation of this pathway is implicated in various diseases, including cancer.
Caption: The MAPK/ERK signaling pathway and potential inhibition by this compound.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Particle Size Optimization of Melinjo (Gnetum gnemon L.) Seed Hardshell: A Potential Antioxidant Alternative | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Gnetulin Synthesis Technical Support Center
Welcome to the technical support center for Gnetulin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the synthesis of this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing the this compound core structure? A1: The synthesis of the this compound core, which features a 2,3-diphenyl-1-indane framework, is often achieved via an intramolecular Heck reaction.[1] This powerful palladium-catalyzed carbon-carbon bond-forming reaction is a strategic step for constructing the characteristic cyclic scaffold of this compound.[1][2]
Q2: Why is enantioselectivity important in this compound synthesis? A2: this compound exists as different stereoisomers, and these enantiomers can exhibit distinct biological activities. For therapeutic applications, it is often crucial to isolate a single, pure enantiomer, as the other may have different, unwanted, or even harmful effects.
Q3: What are the primary challenges faced during the key cyclization step? A3: The primary challenges during the intramolecular Heck reaction step include achieving high yields, controlling stereoselectivity (both diastereoselectivity and enantioselectivity) to form the desired isomer, and preventing side reactions such as olefin isomerization or the formation of dimeric byproducts.[3][4]
Q4: How can I purify the final this compound product to separate enantiomers? A4: The separation of this compound enantiomers typically requires chiral chromatography. Chiral columns, such as those with a Chiralcel OD phase, have been used successfully to resolve racemic mixtures and isolate the individual (+) and (-) enantiomers for biological evaluation.[5]
Troubleshooting Guide
Low Reaction Yield
Problem: The yield of the intramolecular Heck reaction for the this compound precursor is consistently low.
Possible Causes & Solutions:
| Cause ID | Potential Cause | Recommended Solution |
| LY-1 | Inactive Catalyst: The Palladium(0) catalyst may have degraded due to exposure to oxygen. | Ensure all solvents and reagents are thoroughly deoxygenated. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). Consider using a fresh batch of palladium catalyst. |
| LY-2 | Poor Ligand Choice: The phosphine ligand may not be optimal for the specific substrate, leading to slow catalysis or side reactions. | Screen a variety of phosphine ligands. While triphenylphosphine (PPh₃) is common, bulky electron-rich ligands or bidentate ligands like BINAP can sometimes improve yields and selectivity.[6] |
| LY-3 | Incorrect Solvent or Base: The polarity of the solvent and the strength of the base are critical for the reaction's success. | Dimethylformamide (DMF) is a common solvent for Heck reactions.[2] The choice of base (e.g., K₂CO₃, Et₃N) can significantly impact the reaction rate and yield; empirical optimization may be required.[7] |
| LY-4 | Sub-optimal Temperature: The reaction temperature may be too low for efficient catalytic turnover or too high, leading to decomposition. | Most Heck reactions proceed at elevated temperatures (e.g., 80-110 °C).[3] Systematically vary the temperature to find the optimal balance between reaction rate and product stability. |
| LY-5 | Substrate Purity: Impurities in the Heck precursor can poison the catalyst or interfere with the reaction. | Purify the starting material meticulously using column chromatography or recrystallization before subjecting it to the cyclization step. |
Formation of Side Products
Problem: The reaction produces significant amounts of impurities alongside the desired this compound product.
Possible Causes & Solutions:
| Cause ID | Potential Cause | Recommended Solution |
| SP-1 | Olefin Isomerization: The double bond in the product can migrate to a more thermodynamically stable position via re-insertion of an intermediate Pd-hydride complex.[6] | The addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can often suppress this side reaction by scavenging halide ions and promoting a "cationic pathway" for the Heck reaction, which can prevent isomerization.[4] |
| SP-2 | Dimerization: Under certain conditions, an intermolecular Heck reaction can compete with the desired intramolecular cyclization, leading to the formation of dimers.[3] | Perform the reaction under high dilution conditions (e.g., 0.001 M) to favor the intramolecular pathway over the intermolecular one. This can be achieved by the slow addition of the substrate to the reaction mixture. |
| SP-3 | Dehalogenation: The starting aryl halide can be reduced, removing the halogen and preventing the desired coupling. | This can occur if the reaction conditions are too harsh or if there are protic impurities. Ensure the base is non-nucleophilic and the reaction is run under anhydrous conditions.[7] |
Poor Enantioselectivity
Problem: The synthesis produces a racemic or nearly racemic mixture of this compound, but a single enantiomer is desired.
Possible Causes & Solutions:
| Cause ID | Potential Cause | Recommended Solution |
| PE-1 | Achiral Ligand: The use of an achiral phosphine ligand (e.g., PPh₃) will not induce enantioselectivity. | Employ a chiral bidentate phosphine ligand. (R)- or (S)-BINAP are classic choices for asymmetric Heck reactions and have been used to set quaternary stereocenters with high enantiomeric excess (ee).[4][6] |
| PE-2 | Incorrect Reaction Pathway: The mechanism of the Heck reaction (neutral vs. cationic) can influence the degree of chiral induction. | The cationic pathway, often promoted by silver or thallium salts, can prevent the dissociation of the bidentate chiral ligand, which is crucial for transmitting chirality.[4] Experiment with additives like Ag₃PO₄ to favor this pathway. |
| PE-3 | Ligand-Substrate Mismatch: The chosen chiral ligand may not be optimal for the specific substrate geometry. | Screen a small library of chiral ligands. Besides BINAP, other ligands like TADDOL-derived phosphoramidites have shown excellent results in asymmetric Heck reactions.[4] |
Experimental Protocols
Key Experiment: Intramolecular Heck Reaction for this compound Core Synthesis
This protocol is a representative procedure for the key cyclization step based on methods reported for this compound and related natural products.[1]
Materials:
-
This compound precursor (aryl halide)
-
Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or (R/S)-BINAP for asymmetric synthesis
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: Add the this compound precursor (1.0 eq), the palladium catalyst (e.g., PdCl₂, 0.05 eq), and the phosphine ligand (e.g., PPh₃, 0.1 eq) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 3.0 eq) followed by the anhydrous DMF.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the this compound core structure.
Visualizations: Workflows and Signaling Pathways
Experimental and Troubleshooting Workflows
Caption: Experimental workflow for the intramolecular Heck reaction.
Caption: Troubleshooting decision tree for this compound synthesis.
Potential Signaling Pathways Modulated by this compound
This compound, as a stilbenoid natural product, may exert its biological effects by modulating key cellular signaling pathways implicated in cell growth, inflammation, and survival. The diagrams below illustrate these potential mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. bhsai.org [bhsai.org]
- 6. soc.chim.it [soc.chim.it]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Gnetulin Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and handling of gnetulin in solution. Due to limited direct data on this compound, this resource leverages information from closely related stilbenoids to offer troubleshooting advice and experimental best practices.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What is the cause and is it still usable?
A1: A color change, such as turning yellow or brown, in your this compound solution likely indicates degradation. Stilbenoids, the chemical class to which this compound belongs, are susceptible to oxidation and photodegradation, which can result in colored byproducts. It is recommended to discard any discolored solution and prepare a fresh stock to ensure the integrity of your experiments.
Q2: I'm observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. What could be the issue?
A2: This could be due to several factors related to this compound's stability:
-
Degradation in Culture Media: this compound may not be stable in aqueous environments like cell culture media over long incubation periods. Consider reducing the incubation time or replenishing the this compound-containing media at regular intervals.
-
Precipitation: this compound has low aqueous solubility. When a concentrated stock in an organic solvent (like DMSO) is diluted into aqueous media, it can precipitate out of solution, reducing its effective concentration. Ensure thorough mixing upon dilution and visually inspect for any precipitate.
-
Adsorption to Plastics: this compound may adsorb to the surface of plastic labware (e.g., pipette tips, tubes, and plates), lowering the actual concentration in your experiment. Using low-adhesion plastics may help mitigate this issue.
Q3: What is the best way to prepare and store this compound stock solutions?
A3: To ensure maximum stability, prepare stock solutions of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). For short-term storage (up to 1 month), aliquots can be kept at -20°C. For longer-term storage (up to 6 months), it is recommended to store aliquots at -80°C. To minimize freeze-thaw cycles, which can degrade the compound, prepare small, single-use aliquots.
Q4: How can I improve the solubility of this compound?
A4: If you encounter solubility issues, gentle warming of the solution to 37°C and brief sonication can help dissolve the compound. For in vivo experiments where DMSO may be problematic, a co-solvent system, such as a mixture of DMSO and ethanol, may improve solubility when further diluting into aqueous solutions. However, it is crucial to perform vehicle controls in all experiments to account for any effects of the solvents.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during experiments with this compound.
Issue 1: Poor Solubility in Aqueous Buffers (e.g., PBS)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO. | This compound dissolves completely in the organic solvent. |
| Precipitation upon dilution into aqueous buffer. | 1. Decrease the final concentration of this compound in the aqueous buffer. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution (ensure vehicle controls are included in your experiment). 3. Vigorously vortex the solution immediately after adding the this compound stock to the aqueous buffer. | A clear solution with no visible precipitate is obtained. |
Issue 2: Instability in Cell Culture Media
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis or oxidation in the aqueous, nutrient-rich environment of the culture media. | 1. Prepare fresh this compound-containing media for each experiment. 2. For long-term experiments (>24 hours), replace the media with freshly prepared this compound-containing media every 24 hours. 3. Perform a time-course experiment to determine the time frame within which this compound remains active. | Consistent and reproducible biological effects of this compound are observed. |
| Photodegradation from ambient light. | Protect this compound solutions and treated cells from light by using amber tubes and covering culture plates with foil. | Reduced degradation and more consistent experimental results. |
Quantitative Data Summary
The following tables summarize the available data on the solubility and recommended storage of this compound. It is important to note that specific quantitative solubility data for this compound is limited, and the information for related compounds is provided as a reference.
Table 1: this compound Solubility
| Solvent | Reported Solubility | Notes |
| DMSO | Soluble | Quantitative data not readily available. |
| Ethanol | Soluble | A study on the related compound betulin showed a solubility of up to 5.44% (w/w) at 80°C. A 50/50 mixture of DMSO/ethanol increased betulin solubility to 10% at 85°C.[1][2][3][4] |
| Chloroform | Soluble | - |
| Dichloromethane | Soluble | - |
| Ethyl Acetate | Soluble | - |
| Acetone | Soluble | - |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommended Solvent |
| -20°C | Up to 1 month | DMSO |
| -80°C | Up to 6 months | DMSO |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Stability Assessment
This protocol is adapted from established methods for testing the stability of stilbenoids and can be used to assess the stability of this compound under various stress conditions.
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C in the dark.
-
Photodegradation: Expose an aliquot of the stock solution in a clear vial to a light source (e.g., a photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the acid and base hydrolysis samples. Analyze all samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of degradation products.
Protocol 2: General Protocol for this compound Treatment in a Cell-Based Assay
This protocol provides a general workflow for treating adherent cancer cell lines with this compound.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of your this compound stock solution (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all treatments and is below a toxic level for your cell line (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours). For longer incubation times, consider replacing the medium with fresh this compound-containing medium every 24 hours to account for potential degradation.
-
Endpoint Analysis: Perform the desired downstream analysis (e.g., cell viability assay, western blotting, etc.).
Signaling Pathways and Experimental Workflows
This compound's Potential Signaling Targets
Based on studies of related compounds like gnetin C and gnetin H, this compound may exert its biological effects through the modulation of key cellular signaling pathways involved in cancer progression.[5][6]
Caption: Potential signaling pathways targeted by this compound.
Experimental Workflow for Investigating this compound's Effect on Cell Viability
Caption: Workflow for assessing this compound's cytotoxicity.
References
- 1. epa.gov [epa.gov]
- 2. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Oligostilbene Gnetin H Is a Novel Glycolysis Inhibitor That Regulates Thioredoxin Interacting Protein Expression and Synergizes with OXPHOS Inhibitor in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gnetin C Dosage Optimization
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Gnetin C dosage in cell culture experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and visual aids to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for Gnetin C in cell culture?
A1: A common starting point for in vitro experiments is to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published studies, effective concentrations can range from 5 µM to 100 µM.[1] For example, in DU145 and PC3M prostate cancer cells, the IC50 values for Gnetin C were reported as 6.6 µM and 8.7 µM, respectively, after 72 hours of treatment.[1][2]
Q2: How should I dissolve Gnetin C for cell culture experiments?
A2: Gnetin C should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] For in vitro experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle-only control (medium with the same concentration of DMSO) in your experiments.[2]
Q3: What is the primary mechanism of action for Gnetin C?
A3: Gnetin C exerts its effects through multiple signaling pathways. A key mechanism is the inhibition of the Metastasis-Associated Protein 1 (MTA1)-mediated signaling.[4][5][6] This leads to the downregulation of pathways like AKT/mTOR, which are crucial for cell growth, proliferation, and survival.[3][4][7] Gnetin C has also been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels).[3][5][6][7]
Q4: How long should I incubate my cells with Gnetin C?
A4: Incubation times can vary depending on the cell type and the endpoint being measured. Common incubation periods range from 24 to 72 hours for cell viability and apoptosis assays.[1][8] It is recommended to perform a time-course experiment to determine the optimal treatment duration for your specific experimental setup.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability. | 1. Concentration too low: The dosage may be insufficient to elicit a response in your cell line. 2. Incubation time too short: The treatment duration may not be long enough for the compound to take effect. 3. Compound degradation: Improper storage of the Gnetin C stock solution. 4. Cell line resistance: The cell line may be inherently resistant to Gnetin C. | 1. Increase Concentration: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). 2. Increase Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Check Stock: Prepare a fresh stock solution of Gnetin C in DMSO and store it protected from light at -20°C.[3] 4. Use a Positive Control: Test a cell line known to be sensitive to Gnetin C (e.g., PC3M, DU145) in parallel.[1] |
| Excessive cell death, even at low concentrations. | 1. Solvent toxicity: The concentration of the solvent (DMSO) may be too high. 2. High cell sensitivity: Your cell line may be particularly sensitive to Gnetin C. 3. Compound precipitation: High concentrations of Gnetin C may precipitate out of the media. | 1. Verify Solvent Concentration: Ensure the final DMSO concentration in the culture media is non-toxic (typically ≤ 0.1%). Run a vehicle-only control.[2] 2. Lower Concentration Range: Test a lower range of Gnetin C concentrations (e.g., nanomolar to low micromolar). 3. Check Solubility: Visually inspect the media for any precipitate after adding Gnetin C. If precipitation occurs, consider using a lower concentration or a different solubilization method if available. |
| Inconsistent results between experiments. | 1. Cell passage number: High passage numbers can lead to phenotypic drift. 2. Cell density: Variation in the initial cell seeding density. 3. Reagent variability: Inconsistent preparation of Gnetin C dilutions or other reagents. | 1. Standardize Cell Passage: Use cells within a consistent and low passage number range for all experiments. 2. Standardize Seeding Density: Ensure precise and consistent cell counting and seeding for each experiment. 3. Use Fresh Dilutions: Prepare fresh dilutions of Gnetin C from the stock solution for each experiment. |
Data Summary Tables
Table 1: In Vitro IC50 Values of Gnetin C in Prostate Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Treatment Duration |
| DU145 | 6.6 µM | 72 hours[1] |
| PC3M | 8.7 µM | 72 hours[1] |
Table 2: In Vivo Dosage of Gnetin C in Preclinical Models
| Animal Model | Dosage | Administration Route | Outcome |
| PC3M-Luc Xenografts | 25 mg/kg & 50 mg/kg | Intraperitoneal (i.p.) | Reduction in tumor growth and angiogenesis; induction of apoptosis.[6][9][10] |
| Transgenic Mouse Model (Advanced Prostate Cancer) | 7 mg/kg/bw | Intraperitoneal (i.p.) | Reduced cell proliferation and angiogenesis; promoted apoptosis.[3][7][10] |
Experimental Protocols & Workflows
General Workflow for Gnetin C Dosage Optimization
Protocol 1: Cell Viability (MTT) Assay
This protocol assesses cell metabolic activity as an indicator of viability after treatment with Gnetin C.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium and allow them to adhere overnight.[8]
-
Treatment: The next day, treat the cells with various concentrations of Gnetin C (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the highest concentration used for the compound.[8]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1][8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8][11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8]
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.[8][11]
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is used to detect changes in specific proteins within key signaling pathways affected by Gnetin C.
-
Cell Treatment: Seed cells in 6-well plates and treat with the optimized concentration and duration of Gnetin C.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MTA1, p-AKT, total AKT, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Troubleshooting Diagrams
Gnetin C Mechanism of Action: MTA1/AKT/mTOR Pathway
Gnetin C has been shown to inhibit the MTA1 protein, which in turn leads to the inactivation of the pro-survival AKT/mTOR signaling pathway.[3][7] This disruption promotes apoptosis and reduces cell proliferation.
Troubleshooting Flowchart: No Observed Cytotoxicity
This flowchart provides a logical sequence of steps to diagnose why Gnetin C may not be showing an effect in your cell viability assay.
References
- 1. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study [mdpi.com]
- 7. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. physiology.elte.hu [physiology.elte.hu]
Technical Support Center: Gnetulin Peak Resolution in HPLC
Welcome to the technical support center for Gnetulin analysis. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q1: Why is my this compound peak exhibiting significant tailing?
A: Peak tailing is a common issue in HPLC, often appearing as an asymmetrical peak with a "tail" extending to the right.[1] This can compromise resolution, leading to inaccurate integration and quantification.[2] For phenolic compounds like this compound, the primary cause is often secondary interactions between the analyte's hydroxyl groups and residual silanol groups (Si-OH) on the silica-based stationary phase (e.g., C18 columns).[1][3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: this compound's phenolic nature makes it susceptible to ionization. At a mobile phase pH near its pKa, a mixed population of ionized and non-ionized forms can exist, leading to peak tailing.[4] Lowering the mobile phase pH (e.g., to 2.5-3.5) using a buffer like phosphate or formate can suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions and improving peak symmetry.[3][5]
-
Use of End-Capped Columns: Employ a high-quality, end-capped C18 column. End-capping is a process that chemically bonds a less polar group to the residual silanol groups, effectively shielding them from interacting with polar analytes like this compound.[3][4]
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the mobile phase can cause peak distortion.[5][6] Ideally, the sample should be dissolved in the initial mobile phase composition.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak tailing.[5] Try diluting the sample or reducing the injection volume.
-
System Dead Volume: Excessive tubing length or loose fittings can contribute to extra-column band broadening, resulting in tailing peaks.[5] Ensure all connections are secure and use tubing with a narrow internal diameter.
Q2: How is peak tailing measured quantitatively?
A: Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), often calculated at 5% or 10% of the peak height. A perfectly symmetrical peak has a Tf of 1.0.[1]
| Tailing Factor (Tf) | Peak Shape Interpretation | Recommendation |
| 1.0 | Perfectly Symmetrical | Ideal for quantitative analysis. |
| > 1.2 | Minor Tailing | Often acceptable, but indicates potential for method improvement.[1] |
| > 2.0 | Severe Tailing | Unacceptable for most quantitative methods as it impacts integration accuracy.[5] |
Issue 2: Poor Resolution
Q3: How can I improve the resolution between my this compound peak and an adjacent impurity?
A: Resolution is the measure of separation between two peaks in a chromatogram. Poor resolution can be caused by several factors, including issues with the mobile phase, column, or other instrumental parameters.[7]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier Percentage: In reversed-phase HPLC, increasing the percentage of the aqueous component (e.g., water) in the mobile phase will generally increase the retention time of this compound and may improve resolution from less retained impurities. Conversely, a slight decrease in the organic solvent (e.g., acetonitrile, methanol) percentage can enhance separation.[8] A change of just 10% in the organic modifier can alter retention by a factor of 2-3.[8]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to their different chemical properties, potentially resolving co-eluting peaks.[9]
-
-
Adjust Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[7]
-
Column Temperature: Increasing the column temperature can decrease mobile phase viscosity, potentially improving efficiency. However, it can also alter selectivity, which may either improve or worsen the resolution of specific peak pairs.[9]
-
Use a Higher Efficiency Column: Switching to a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column will increase the number of theoretical plates and enhance resolving power.[9]
Issue 3: Inconsistent Retention Times
Q4: Why is the retention time for this compound shifting between injections?
A: Fluctuating retention times can compromise the reliability and reproducibility of an analytical method.[10]
Troubleshooting Steps:
-
Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration. Flushing with 10-20 column volumes is often recommended when changing mobile phases.[1]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in solvent ratios or pH, can lead to retention time shifts.[10] Always prepare fresh mobile phase and ensure accurate measurements.
-
Temperature Fluctuations: Lack of a column oven or unstable laboratory temperatures can affect retention times.[10] Using a thermostatically controlled column compartment is crucial for reproducible results.
-
Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and irregular flow rates, leading to inconsistent retention.[10] Regularly inspect fittings and pump seals for any signs of leakage.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Improved Peak Shape
This protocol aims to determine the optimal mobile phase pH to minimize peak tailing for this compound.
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare Buffered Mobile Phases:
-
Prepare three separate mobile phases consisting of Acetonitrile and a 10 mM buffer (e.g., ammonium formate).
-
Adjust the aqueous portion of each mobile phase to pH 2.5, 3.0, and 3.5, respectively, using an appropriate acid (e.g., formic acid).[1]
-
-
Column Equilibration: For each mobile phase, equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) for at least 20 column volumes or until a stable baseline is achieved.[1]
-
Analysis: Inject the this compound standard solution onto the HPLC system using each of the prepared mobile phases.
-
Data Evaluation:
-
Record the chromatograms for each pH condition.
-
Measure the Tailing Factor (Tf) for the this compound peak at each pH.
-
Compare the peak shapes and select the pH that provides a Tailing Factor closest to 1.0.
-
Diagrams and Workflows
Troubleshooting Workflow for Poor Peak Resolution
The following diagram outlines a systematic approach to diagnosing and resolving common issues related to poor peak shape and resolution in HPLC.
Caption: A systematic workflow for troubleshooting HPLC peak resolution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mastelf.com [mastelf.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uhplcs.com [uhplcs.com]
Gnetulin solubility problems and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and handling of gnetulin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a stilbenoid, a type of natural phenol, isolated from plants of the Gnetum genus. It is investigated for its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Its mechanism of action is thought to involve the modulation of various cellular signaling pathways.
Q2: In which solvents is this compound soluble?
Qualitative data indicates that this compound is soluble in several organic solvents.[1] However, quantitative solubility data in the public domain is limited. Based on available information and data for structurally similar stilbenoids, the following solvents are recommended for dissolving this compound:
| Solvent | Type | Notes |
| Dimethyl Sulfoxide (DMSO) | Organic | A common solvent for preparing concentrated stock solutions of polar compounds. |
| Ethanol | Organic | Often used for compounds that are subsequently diluted in aqueous solutions. |
| Methanol | Organic | Another alcohol-based solvent suitable for many stilbenoids. |
| Chloroform | Organic | A non-polar solvent in which this compound is reported to be soluble.[1] |
| Dichloromethane (DCM) | Organic | Similar to chloroform, a non-polar solvent suitable for this compound.[1] |
| Ethyl Acetate | Organic | A moderately polar solvent in which this compound is reported to be soluble.[1] |
| Acetone | Organic | A polar aprotic solvent also listed as a solvent for this compound.[1] |
Q3: Is this compound soluble in water?
Like many other stilbenoids, this compound is expected to have low aqueous solubility. To prepare aqueous solutions for cell-based assays or other experiments, it is recommended to first dissolve this compound in a water-miscible organic solvent, such as DMSO or ethanol, to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer or medium to the desired final concentration.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and similar compounds.
Problem 1: this compound powder is not dissolving in the chosen solvent.
-
Possible Cause 1: Incorrect solvent selection.
-
Solution: Refer to the solvent table in the FAQs. Ensure you are using an appropriate organic solvent like DMSO or ethanol. For non-polar compounds, chloroform or dichloromethane may be more effective.
-
-
Possible Cause 2: Insufficient solvent volume.
-
Solution: Increase the volume of the solvent gradually until the compound dissolves completely. It is crucial to start with a small amount of powder and add solvent incrementally.
-
-
Possible Cause 3: Low temperature.
-
Solution: Gently warm the solution in a water bath (e.g., 37°C). For some compounds, a slight increase in temperature can significantly improve solubility. However, be cautious about potential degradation of the compound at higher temperatures.
-
-
Possible Cause 4: Saturation limit reached.
-
Solution: You may be attempting to prepare a solution that is more concentrated than the solubility limit of this compound in that solvent. Try preparing a more dilute solution. If a high concentration is necessary, consider experimenting with a co-solvent system (e.g., a mixture of ethanol and DMSO). For the related compound betulin, a 50:50 (wt.%) mixture of ethanol and DMSO has been shown to significantly increase its solubility.[2]
-
Problem 2: this compound precipitates out of solution after dilution into an aqueous buffer or cell culture medium.
-
Possible Cause 1: The final concentration of the organic solvent is too high.
-
Solution: Minimize the volume of the organic stock solution added to the aqueous medium. A common practice is to keep the final concentration of DMSO or ethanol below 1% (v/v) to avoid solvent-induced artifacts in biological assays.
-
-
Possible Cause 2: The final concentration of this compound exceeds its aqueous solubility.
-
Solution: Even with a low percentage of organic solvent, the final concentration of this compound may still be too high to remain in solution. It is advisable to perform a solubility test by preparing serial dilutions of the this compound stock in the final aqueous buffer and observing for any precipitation.
-
-
Possible Cause 3: pH of the aqueous medium.
-
Solution: The solubility of phenolic compounds can be pH-dependent. Investigate if adjusting the pH of your final solution (while maintaining experimental compatibility) improves solubility.
-
Problem 3: Inconsistent experimental results.
-
Possible Cause 1: Degradation of this compound stock solution.
-
Solution: Prepare fresh stock solutions regularly. If you need to store stock solutions, aliquot them into small, tightly sealed vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or wrapping them in foil.
-
-
Possible Cause 2: Incomplete dissolution of this compound.
-
Solution: Before use, visually inspect your stock solution to ensure there are no undissolved particles. If necessary, briefly sonicate the solution to aid dissolution.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO) or 100% ethanol
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add a small volume of the chosen solvent (e.g., DMSO) to the powder.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, you can gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Alternatively, place the tube in a sonicator bath for 5-10 minutes.
-
Once the this compound is completely dissolved, add more solvent to reach the desired final concentration.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of this compound Solubility (Shake-Flask Method)
This protocol, adapted from methods used for similar compounds, can be used to determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvent
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial.
-
Place the vial in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After shaking, let the vial stand to allow undissolved particles to settle.
-
Centrifuge the suspension at a high speed to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining microparticles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of your HPLC calibration curve.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original solubility by taking into account the dilution factor.
Visualizations
Hypothetical this compound-Modulated Anti-Inflammatory Signaling Pathway
The following diagram illustrates a plausible signaling pathway that this compound may modulate to exert its anti-inflammatory effects, based on the known mechanisms of the structurally related compound, betulin.[3][4] It is hypothesized that this compound may activate the AMPK/AKT/Nrf2 pathway, leading to the expression of antioxidant enzymes, and inhibit the pro-inflammatory NF-κB pathway. Note: This is a proposed pathway and requires experimental validation for this compound.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.
Experimental Workflow for this compound Stock Solution Preparation and Use
References
- 1. Neuroprotection by neuregulin-1 following focal stroke is associated with the attenuation of ischemia-induced pro-inflammatory and stress gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gnetulin Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Gnetulin to prevent its degradation. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Troubleshooting Guide: Investigating this compound Degradation
Q1: I am observing a decrease in the expected biological activity of my this compound sample over time. What could be the cause?
A decrease in biological activity is often linked to the chemical degradation of the compound. This compound, as a stilbenoid, may be susceptible to degradation under various conditions. To troubleshoot this issue, consider the following potential factors:
-
Improper Storage Temperature: this compound stock solutions are best stored at ultra-low temperatures. Storing at higher temperatures, even for short periods, can accelerate degradation.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution as this can lead to degradation. It is recommended to aliquot the stock solution into single-use vials.[1]
-
Exposure to Light: Photodegradation can be a significant issue for many natural compounds.[2] Ensure that your this compound solutions and solid materials are protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Oxidation: The presence of oxygen can lead to oxidative degradation. While specific data on this compound is limited, related compounds are known to be susceptible to oxidation.[3] Consider purging your solutions with an inert gas like nitrogen or argon before sealing.
-
pH of the Solution: The stability of this compound may be pH-dependent. If your experimental conditions involve acidic or basic solutions, it is crucial to assess the stability of this compound under those specific pH conditions.
Q2: My this compound solution has changed color. Does this indicate degradation?
A change in color can be an indicator of chemical degradation. To confirm if degradation has occurred, you should perform an analytical assessment of your sample. High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is a suitable technique to check for the appearance of new peaks, which would represent degradation products, and a decrease in the peak area of the parent this compound compound.
Frequently Asked Questions (FAQs) on this compound Storage
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q2: In which solvents should I dissolve this compound for storage?
The choice of solvent can impact the stability of this compound. While specific solubility and stability data for this compound in various solvents are not extensively published, dimethyl sulfoxide (DMSO) and ethanol are commonly used for related compounds. It is recommended to prepare high-concentration stock solutions in an appropriate organic solvent and then dilute them into your aqueous experimental medium immediately before use. Always verify the solubility of this compound in your chosen solvent at the desired concentration.
Q3: How can I prepare a stable stock solution of this compound?
To prepare a stock solution, dissolve the accurately weighed this compound powder in a suitable solvent (e.g., DMSO). To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1] Once dissolved, filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates. Aliquot the sterile solution into amber, tightly sealed vials and store at the recommended temperature.
Q4: Is this compound sensitive to light?
Many stilbenoid compounds are known to be light-sensitive. Therefore, it is a best practice to protect this compound, both in solid form and in solution, from light exposure.[2] Use amber-colored vials or wrap containers with aluminum foil during storage and handling.
Quantitative Data on this compound Stability (Hypothetical)
| Stress Condition | Parameter | This compound Remaining (%) | Number of Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | 85% | 2 |
| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24h | 70% | 3 |
| Oxidative Stress | 3% H₂O₂, RT, 24h | 65% | 4 |
| Thermal Stress | 80°C, 24h | 92% | 1 |
| Photolytic Stress | UV light (254 nm), RT, 24h | 78% | 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place the this compound stock solution in a temperature-controlled oven at 80°C.
-
Photolytic Degradation: Expose the this compound stock solution to UV light (254 nm) in a photostability chamber.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector and a C18 reverse-phase column.
-
Mobile Phase Optimization: Develop a gradient or isocratic mobile phase to achieve good separation between the parent this compound peak and any degradation product peaks. A common starting point for stilbenoids is a mixture of acetonitrile and water (with 0.1% formic acid).
-
Wavelength Selection: Use the PDA detector to determine the optimal wavelength for the detection of this compound and its degradation products.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
Gnetulin Crystallization Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the crystallization of gnetulin. Due to the limited availability of specific quantitative data for this compound, this guide leverages qualitative information and data from closely related stilbenoids to offer practical solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for dissolving this compound?
This compound is a stilbenoid dimer and is known to be soluble in a range of organic solvents. Qualitative data indicates its solubility in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[1]
Q2: Are there any known difficulties in crystallizing this compound?
While specific crystallization difficulties for this compound are not extensively documented, challenges can be inferred from its structural class (stilbenoid, polyphenol). These may include:
-
"Oiling out": The compound may separate from the solution as a liquid instead of a solid, especially at high concentrations or during rapid cooling. This is a common issue with organic molecules that have relatively low melting points or when a solvent system is not optimal.
-
Polymorphism: Like many pharmaceutical compounds, this compound may exhibit polymorphism, where it can crystallize into different crystal lattices with varying physical properties.
-
Slow nucleation and growth: The complex structure of this compound might hinder the orderly arrangement of molecules into a crystal lattice, leading to slow or no crystal formation.
Q3: Has the crystal structure of this compound been determined?
As of now, a public entry for the single-crystal X-ray diffraction data or a Crystallographic Information File (CIF) for this compound has not been identified in common databases such as the Crystallography Open Database or the Protein Data Bank (PDB).
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound crystallization experiments.
Issue 1: this compound does not crystallize from solution; the solution remains clear.
-
Possible Cause 1: The solution is not sufficiently supersaturated.
-
Solution:
-
Evaporate the solvent: Slowly evaporate the solvent to increase the concentration of this compound. This can be done by leaving the container partially open in a fume hood or by gentle heating.
-
Add an anti-solvent: An anti-solvent is a solvent in which this compound is insoluble but is miscible with the primary solvent. Add the anti-solvent dropwise to the this compound solution until turbidity (cloudiness) appears, then add a small amount of the primary solvent to redissolve the precipitate slightly. Allow the solution to stand undisturbed.
-
Cool the solution: If using a solvent where this compound's solubility is temperature-dependent, slowly cool the saturated solution. A slower cooling rate generally yields better quality crystals.
-
-
-
Possible Cause 2: Nucleation is inhibited.
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inner surface of the crystallization vessel below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.
-
Seeding: If you have a previously obtained crystal of this compound (even a very small one), add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
-
Issue 2: The this compound "oils out" of the solution.
-
Possible Cause 1: The solution is too concentrated, or the cooling rate is too fast.
-
Solution:
-
Add more solvent: Re-dissolve the oil by adding a small amount of the primary solvent and gently warming the solution. Then, allow it to cool more slowly.
-
Use a different solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.
-
-
-
Possible Cause 2: The crystallization temperature is above the melting point of a potential solvate.
-
Solution: Try crystallizing at a lower temperature.
-
Issue 3: The resulting crystals are very small or of poor quality (e.g., needles, plates).
-
Possible Cause 1: Rapid crystal growth.
-
Solution:
-
Slower evaporation: Reduce the rate of solvent evaporation by using a container with a smaller opening or by placing it in a closed environment.
-
Slower cooling: If using temperature-based crystallization, decrease the cooling rate. This can be achieved by placing the crystallization vessel in an insulated container.
-
-
-
Possible Cause 2: Impurities are present.
-
Solution: Purify the this compound sample before crystallization using techniques like column chromatography.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
Source: Based on qualitative data from chemical suppliers.[1]
Table 2: Quantitative Solubility of a Representative Stilbenoid (Betulin) in Various Solvents at Different Temperatures
Since specific quantitative solubility data for this compound is unavailable, the following data for betulin, a structurally related natural product, is provided as a reference to illustrate the temperature-dependent solubility trends in common organic solvents.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Acetone | 5 | 0.15 |
| 15 | 0.25 | |
| 25 | 0.42 | |
| 35 | 0.68 | |
| Ethyl Acetate | 5 | 0.12 |
| 15 | 0.20 | |
| 25 | 0.33 | |
| 35 | 0.54 | |
| Chloroform | 5 | 0.35 |
| 15 | 0.58 | |
| 25 | 0.95 | |
| 35 | 1.55 | |
| Dichloromethane | 5 | 0.45 |
| 15 | 0.75 | |
| 25 | 1.23 | |
| 35 | 2.00 |
Note: This data is for Betulin and should be used as an illustrative guide for this compound. Actual solubilities for this compound may vary.
Experimental Protocols
The following are detailed methodologies for common crystallization techniques that can be adapted for this compound, based on successful protocols for related polyphenolic compounds.
Protocol 1: Slow Evaporation Method
-
Dissolution: Dissolve the this compound sample in a suitable solvent (e.g., ethyl acetate or acetone) at room temperature to create a solution that is close to saturation.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization dish or vial to remove any insoluble impurities.
-
Evaporation: Cover the container with a lid or parafilm with a few puncture holes to allow for slow solvent evaporation.
-
Incubation: Place the container in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the container periodically for crystal growth. The process can take several days to weeks.
Protocol 2: Vapor Diffusion Method (Hanging Drop)
-
Reservoir Preparation: In a well of a crystallization plate, add a reservoir solution containing a mixture of the solvent and a miscible anti-solvent.
-
Drop Preparation: On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated this compound solution in the primary solvent.
-
Sealing: Invert the coverslip and place it over the reservoir well, sealing it with grease to create an airtight system.
-
Diffusion: The solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of this compound and the anti-solvent in the drop, leading to crystallization.
-
Incubation and Monitoring: Keep the plate in a stable environment and monitor for crystal formation.
Protocol 3: Cooling Method
-
Dissolution: Dissolve the this compound sample in a minimal amount of a suitable solvent (e.g., ethanol or a mixture of ethanol and water) at an elevated temperature (e.g., 40-60 °C) to achieve a saturated solution.
-
Filtration: If any undissolved material is present, filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature. For even slower cooling, place the flask in an insulated container (e.g., a Dewar flask).
-
Further Cooling: If crystals do not form at room temperature, further cool the solution in a refrigerator (4 °C) or freezer (-20 °C).
-
Crystal Collection: Once crystals have formed, collect them by filtration and wash with a small amount of cold solvent.
Mandatory Visualizations
References
Technical Support Center: Interpreting Complex NMR Spectra of Gnetum Species Secondary Metabolites
Disclaimer: Initial searches for the specific compound "Gnetulin" did not yield publicly available NMR spectral data. This guide will focus on the interpretation of complex NMR spectra of stilbenoids, a major class of bioactive compounds found in Gnetum species, using 7a-epi-Gnetin C, a resveratrol dimer isolated from Gnetum gnemon, as a representative example. The principles and troubleshooting strategies outlined here are broadly applicable to the structural elucidation of other complex natural products from this genus.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges researchers may face when interpreting the NMR spectra of compounds isolated from Gnetum species.
Q1: My ¹H NMR spectrum shows broad, overlapping signals in the aromatic region. How can I resolve these?
A1: This is a common issue when dealing with complex polyphenolic compounds like stilbenoids, which contain multiple aromatic rings with similar electronic environments.
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to acetone-d₆ or benzene-d₆) can alter the chemical shifts of protons, potentially resolving overlapping signals.[1]
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of signals.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Helps identify coupled proton systems within the same spin network, allowing you to trace connectivities even within crowded regions.
-
TOCSY (Total Correlation Spectroscopy): Can reveal entire spin systems, connecting protons that are coupled over multiple bonds. This is particularly useful for identifying all protons belonging to a specific structural fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading the information into a second dimension and greatly enhancing resolution.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together different structural fragments.
-
Q2: I see more signals in my ¹³C NMR spectrum than expected for a single compound. What could be the reason?
A2: This could indicate the presence of a mixture of isomers or impurities.
-
Rotamers: If the molecule has restricted rotation around single bonds, you might be observing signals from different stable conformations (rotamers).[1] Acquiring the spectrum at a higher temperature can sometimes cause these signals to coalesce into a single peak.
-
Isomers: The isolate may be a mixture of stereoisomers (diastereomers or enantiomers in a chiral environment) or constitutional isomers. 2D NMR techniques are essential to assign signals to each specific isomer.
-
Impurities: Even after purification, residual solvents or closely related natural products might be present. Check for characteristic signals of common laboratory solvents (e.g., ethyl acetate, acetone).[1]
Q3: How can I confidently assign quaternary carbons?
A3: Quaternary carbons do not have attached protons and therefore do not show signals in DEPT-135 or HSQC spectra.
-
HMBC: This is the most powerful tool for assigning quaternary carbons. Look for long-range correlations from nearby protons to the quaternary carbon . For example, a correlation from a methyl proton to a quaternary carbon can help place the methyl group.
-
Comparison with Literature: Compare the chemical shifts of your quaternary carbons with those of structurally similar compounds reported in the literature.
Q4: The integration of my ¹H NMR signals is not giving whole numbers. What should I do?
A4: Inaccurate integration can be due to several factors:
-
Peak Overlap: If signals are overlapping, their integrals will be combined. 2D NMR or changing solvents may help resolve the peaks for accurate integration.
-
Poor Phasing and Baseline Correction: Ensure the spectrum is correctly phased and the baseline is flat. Automated baseline correction can sometimes be inaccurate, requiring manual adjustment.
-
Relaxation Delays: For quantitative analysis, ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time) to allow for full relaxation of all protons.
Data Presentation: NMR Data of 7a-epi-Gnetin C
The following tables summarize the ¹H and ¹³C NMR data for 7a-epi-Gnetin C, a stilbene dimer isolated from Gnetum gnemon.[2]
Table 1: ¹H NMR Data of 7a-epi-Gnetin C (600 MHz, acetone-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 7a | 5.38 | d | 8.3 |
| 8a | 4.41 | d | 8.3 |
| 2b | 6.84 | d | 1.9 |
| 5b | 6.79 | d | 8.2 |
| 6b | 6.70 | dd | 8.2, 1.9 |
| 7b | 6.96 | d | 16.3 |
| 8b | 6.81 | d | 16.3 |
| 2c | 7.23 | d | 8.6 |
| 3c | 6.76 | d | 8.6 |
| 5c | 6.76 | d | 8.6 |
| 6c | 7.23 | d | 8.6 |
Table 2: ¹³C NMR Data of 7a-epi-Gnetin C (150 MHz, acetone-d₆)
| Position | Chemical Shift (δ, ppm) |
| 2a | 160.2 |
| 3a | 107.5 |
| 4a | 159.9 |
| 5a | 102.3 |
| 6a | 132.0 |
| 7a | 91.1 |
| 8a | 57.8 |
| 1b | 131.7 |
| 2b | 111.0 |
| 3b | 146.4 |
| 4b | 146.1 |
| 5b | 116.2 |
| 6b | 119.8 |
| 7b | 129.4 |
| 8b | 127.3 |
| 1c | 131.2 |
| 2c, 6c | 129.0 |
| 3c, 5c | 116.4 |
| 4c | 158.4 |
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. These are general protocols and may require optimization based on the specific compound and available instrumentation.
1. Sample Preparation
-
Dissolve the Sample: Accurately weigh 5-10 mg of the purified compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean NMR tube.
-
Ensure Complete Dissolution: Use sonication if necessary to ensure the sample is fully dissolved. A homogenous solution is crucial for obtaining high-quality spectra.
-
Add Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).
2. 1D ¹H NMR Acquisition
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Typically 12-16 ppm for organic molecules.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds for qualitative analysis. For quantitative analysis, D1 should be at least 5 times the longest T1 of the protons of interest.
-
Acquisition Time (AQ): 2-3 seconds.
3. 1D ¹³C NMR Acquisition
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width (SW): Typically 200-240 ppm.
-
Number of Scans (NS): 1024 scans or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
4. 2D COSY Acquisition
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf').
-
Spectral Width (SW): Same as the ¹H spectrum in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
Number of Scans (NS): 2-8 per increment.
5. 2D HSQC Acquisition
-
Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
-
Spectral Width (SW): ¹H spectral width in the direct dimension (F2) and ¹³C spectral width in the indirect dimension (F1).
-
Number of Increments: 128-256 in F1.
-
Number of Scans (NS): 4-16 per increment.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz for one-bond C-H correlations.
6. 2D HMBC Acquisition
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf').
-
Spectral Width (SW): Same as HSQC.
-
Number of Increments: 256-512 in F1.
-
Number of Scans (NS): 8-32 per increment.
-
Long-Range Coupling Constant (nJCH): Optimized for a value between 4-10 Hz to observe 2- and 3-bond correlations.
Visualizations
The following diagrams illustrate the workflow for interpreting complex NMR spectra of natural products.
Caption: Experimental workflow for NMR-based structure elucidation.
References
Validation & Comparative
Gnetulin vs. Resveratrol: A Comparative Analysis of Potency
In the landscape of natural polyphenolic compounds, resveratrol has long held the spotlight for its diverse health benefits. However, emerging research suggests that a class of related compounds, gnetulins, may exhibit superior potency in various biological activities. This guide provides a comprehensive comparison of the potency of gnetulin and its derivatives against the well-documented resveratrol, supported by experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Bioactivity
Experimental data consistently indicates that certain gnetulins, particularly the resveratrol dimer gnetin C, demonstrate significantly higher potency than resveratrol in anticancer and anti-inflammatory assays. Gnetol, another this compound derivative, has also shown superior antioxidant activity.
Anticancer Potency: Gnetin C vs. Resveratrol
Numerous studies have evaluated the cytotoxic effects of gnetin C and resveratrol on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is consistently lower for gnetin C, indicating greater efficacy at lower concentrations.[1]
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (hours) | Reference |
| DU145 | Prostate Cancer | Gnetin C | 6.6 | 72 | [1][2] |
| Resveratrol | 21.8 | 72 | [1][2] | ||
| PC3M | Prostate Cancer | Gnetin C | 8.7 | 72 | [1][2] |
| Resveratrol | 24.4 | 72 | [1][2] | ||
| A549 | Lung Cancer | trans-gnetin H | 3.9 | Not Specified | [3] |
| cis-gnetin H | 8.69 | Not Specified | [3] | ||
| MDA-MB-231 | Breast Cancer | trans-gnetin H | 3.09 | Not Specified | [3] |
| cis-gnetin H | 4.63 | Not Specified | [3] |
In vivo studies in a prostate cancer xenograft model further support the superior potency of gnetin C. A dose of 25 mg/kg of gnetin C exhibited comparable tumor-inhibiting effects to a 50 mg/kg dose of resveratrol and pterostilbene, a more bioavailable resveratrol analog.[4][5]
Antioxidant Activity: Gnetol vs. Resveratrol
The antioxidant capacity of gnetol has been compared to resveratrol using various assays. In the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, gnetol demonstrated higher antioxidant activity than resveratrol.[6]
| Compound | ABTS Radical Scavenging Activity (Trolox Equivalents in µmol L⁻¹) |
| Gnetol | 13.48 |
| Resveratrol | 10.61 |
Anti-inflammatory Effects: Gnetin C vs. Resveratrol
In a mouse model of periodontitis, gnetin C was found to be superior to resveratrol in inhibiting the pro-inflammatory cytokine IL-1β and markers of oxidative stress.[7]
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative studies.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Details:
-
Cell Seeding: Cells are plated in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[1]
-
Treatment: Cells are treated with various concentrations of this compound or resveratrol. A vehicle control (e.g., DMSO) is also included.[1]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[1]
-
Formazan Formation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[1]
-
Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.
Protocol Details:
-
Protein Extraction: Treated and control cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.[1]
-
SDS-PAGE: 20-40 µg of protein from each sample is separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).[1]
Signaling Pathways and Mechanisms of Action
The enhanced potency of gnetulins can be attributed to their distinct interactions with key cellular signaling pathways.
Gnetin C and the MTA1/ETS2 and AKT/mTOR Pathways
Gnetin C has been shown to be a potent inhibitor of the Metastasis-Associated Protein 1 (MTA1)/v-ets avian erythroblastosis virus E26 oncogene homolog 2 (ETS2) signaling axis in prostate cancer cells.[9] MTA1 is a component of the nucleosome remodeling and deacetylase (NuRD) complex and plays a crucial role in cancer progression and metastasis. By downregulating MTA1, gnetin C can inhibit cancer cell proliferation, colony formation, and migration more effectively than resveratrol.[9] Furthermore, gnetin C has been found to suppress the AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[10]
Caption: Gnetin C inhibits cancer progression by targeting the MTA1/ETS2 and AKT/mTOR pathways.
Gnetin H and the NF-κB Pathway
Cis- and trans-gnetin H, resveratrol oligomers, have been shown to induce apoptosis in cancer cells by inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[11] NF-κB is a transcription factor that plays a key role in inflammation and cell survival. By blocking NF-κB, gnetin H promotes programmed cell death in malignant cells.
Caption: Gnetin H promotes apoptosis by inhibiting the NF-κB signaling pathway.
Gnetol and the Nrf2 Pathway
The superior antioxidant activity of gnetol suggests its potential to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of numerous antioxidant and detoxification enzymes. While direct evidence for gnetol's action on Nrf2 is still emerging, its structural similarity to other Nrf2-activating stilbenoids makes this a plausible mechanism for its enhanced antioxidant effects.
Caption: Gnetol may exert its antioxidant effects by activating the Nrf2 pathway.
Conclusion
The available experimental evidence strongly suggests that certain gnetulins, particularly gnetin C and gnetol, are more potent than resveratrol in specific biological activities, including anticancer, antioxidant, and anti-inflammatory effects. Their enhanced potency appears to be linked to their ability to more effectively modulate key signaling pathways involved in disease progression. These findings position gnetulins as promising candidates for further investigation and development as novel therapeutic agents. For researchers and drug development professionals, the superior potency of gnetulins warrants a shift in focus towards exploring the full therapeutic potential of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. Gnetin C Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular encapsulation and bioactivity of gnetol, a resveratrol analogue, for use in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTA1-Dependent Anticancer Activity of Gnetin C in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The resveratrol oligomers, cis- and trans-gnetin H, from Paeonia suffruticosa seeds inhibit the growth of several human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Activities of Gnetin C and Gnetol
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activities of two promising stilbenoids derived from Gnetum species: Gnetin C and Gnetol. This analysis is based on a comprehensive review of preclinical data, focusing on their cytotoxic effects, underlying molecular mechanisms, and experimental protocols to support further investigation.
While the initial focus was a comparison with "Gnetulin," a thorough literature search revealed a scarcity of specific data under this name. Consequently, this guide pivots to a data-rich comparison between Gnetin C and Gnetol, another bioactive compound from the same genus with demonstrated anticancer potential.
At a Glance: Gnetin C Demonstrates Broader and More Potent Anticancer Activity in Preclinical Studies
Current research indicates that Gnetin C exhibits more potent and broadly characterized anticancer activity compared to Gnetol. Gnetin C has been shown to be a powerful inhibitor of various cancer cell lines, particularly prostate cancer, with well-defined mechanisms of action. While Gnetol shows promise, particularly in its antioxidant and anti-inflammatory properties which are relevant to cancer prevention, there is less specific data available on its direct cytotoxicity and the signaling pathways it modulates in cancer cells.
Quantitative Analysis: Cytotoxicity Profile
A critical metric for evaluating anticancer potential is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
Gnetin C: Potent Cytotoxicity Across Multiple Cancer Cell Lines
Gnetin C has demonstrated significant cytotoxic effects against a range of cancer cell lines, with particularly low IC50 values in prostate and leukemia cells.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) |
| DU145 | Prostate Cancer | 6.6 |
| PC3M | Prostate Cancer | 8.7 |
| HL-60 | Human Leukemia | 13 |
Gnetol: Emerging Evidence of Anticancer Activity
The available data for Gnetol's direct anticancer cytotoxicity is less extensive. While one study on the BRL3A rat liver cell line indicated a 50% cytotoxic concentration (CTC50) of over 1000 µg/mL, suggesting low toxicity in this specific non-cancerous cell line, more research is needed to establish its IC50 values across a spectrum of human cancer cell lines.
Mechanisms of Action: A Deeper Dive into Cellular Pathways
The anticancer effects of Gnetin C and Gnetol are rooted in their ability to modulate key signaling pathways that control cell growth, proliferation, and survival.
Gnetin C: Targeting Key Cancer-Promoting Pathways
Gnetin C exerts its anticancer effects through the inhibition of multiple critical signaling pathways.
-
MTA1/ETS2 and PI3K/Akt/mTOR Pathways: A primary mechanism of Gnetin C is the inhibition of the Metastasis-Associated Protein 1 (MTA1)/E26 transformation-specific sequence 2 (ETS2) and the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathways. These pathways are crucial for cancer cell survival, proliferation, and metastasis. By inhibiting these pathways, Gnetin C effectively induces apoptosis (programmed cell death) and triggers cell cycle arrest, thereby halting the progression of cancer.
-
Induction of Apoptosis and Cell Cycle Arrest: Experimental evidence shows that Gnetin C treatment leads to a significant increase in the sub-G1 phase of the cell cycle, indicative of apoptosis. It also induces cell cycle arrest, preventing cancer cells from dividing and proliferating.
Gnetol: A Focus on Antioxidant and Anti-inflammatory Actions
The anticancer mechanisms of Gnetol are not as extensively characterized as those of Gnetin C. However, the available research points to its potent antioxidant and anti-inflammatory properties, which can contribute to its anticancer effects.
-
Inhibition of Pro-inflammatory Molecules: Gnetol has been shown to inhibit cyclooxygenase-1 (COX-1), an enzyme involved in inflammation, which is often upregulated in cancerous tissues.
-
Induction of Apoptosis: There is evidence to suggest that Gnetol can induce apoptosis in cancer cells, although the specific signaling pathways mediating this effect require further investigation.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented in this guide, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability and to determine the IC50 values of the compounds.
Protocol Details:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Gnetin C or Gnetol for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
Protocol Details:
-
Cell Treatment: Treat cancer cells with the desired concentrations of Gnetin C or Gnetol for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample to investigate the effect of Gnetin C or Gnetol on signaling pathways.
Protocol Details:
-
Protein Extraction: Lyse treated and untreated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each sample using a method such as the Bradford or BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane to prevent non-specific binding and then incubate with a primary antibody specific to the protein of interest (e.g., Akt, mTOR, cleaved caspase-3). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence strongly suggests that Gnetin C is a potent anticancer agent with well-defined mechanisms of action, making it a compelling candidate for further preclinical and clinical development. Its ability to target multiple key signaling pathways simultaneously highlights its potential to overcome some of the challenges associated with cancer therapies that target single pathways.
Gnetol also presents as a promising natural compound with anticancer potential, primarily attributed to its antioxidant and anti-inflammatory properties. However, to establish a more direct comparison with Gnetin C and to fully understand its therapeutic potential, further research is critically needed. Specifically, future studies should focus on:
-
Determining the IC50 values of Gnetol in a broad range of human cancer cell lines.
-
Elucidating the specific molecular signaling pathways modulated by Gnetol in cancer cells.
-
Conducting in vivo studies to evaluate the antitumor efficacy and safety of Gnetol in animal models.
A deeper understanding of the anticancer properties of Gnetol will be invaluable for the drug development community and may lead to the discovery of new therapeutic strategies for a variety of cancers.
Gnetulin's Anti-Inflammatory Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Gnetulin (referred to in scientific literature primarily as Gnetin C, a resveratrol dimer) against other common anti-inflammatory agents. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.
Comparative Analysis of Anti-Inflammatory Activity
Gnetin C has demonstrated notable anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1] The following table summarizes the available quantitative data on the inhibitory effects of Gnetin C and compares it with the well-established non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone.
| Compound | Target/Assay | Cell Line | IC50 Value/Effect | Reference |
| Gnetin C | Growth Inhibition | Human leukemia HL60 cells | 13 µM | [2] |
| Cytotoxicity | PC3M prostate cancer cells | 8.7 µM | [1][3] | |
| IL-2 Reduction (in vivo) | Transgenic mouse model of prostate cancer | Significant reduction at 35 mg/kg diet | [2][4] | |
| IL-6 Reduction (in vivo) | Transgenic mouse model of prostate cancer | Lesser extent of reduction at 35 mg/kg diet | [2] | |
| Ibuprofen | COX-1 Inhibition | ~13 µM | ||
| COX-2 Inhibition | ~344 µM | |||
| Dexamethasone | Inhibition of CXCL8 release | Human neutrophils | ~50% reduction | [5] |
| Inhibition of IL-6 release (systemic) | Humans (LPS challenge) | ~90% reduction | [6] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of Gnetin C are primarily attributed to its ability to modulate the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.
Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.
The following diagram illustrates a general experimental workflow for assessing the anti-inflammatory activity of this compound (Gnetin C).
Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.
Detailed Experimental Protocols
Cell Culture and Inflammatory Stimulation
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well plates for NO and viability assays, 6-well plates for protein and RNA extraction) and allowed to adhere overnight.
-
Gnetin C Preparation: A stock solution of Gnetin C is prepared in DMSO. This is further diluted in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment Protocol:
-
Pre-treat the cells with various concentrations of Gnetin C for 1-2 hours.
-
Following pre-treatment, add Lipopolysaccharide (LPS) (typically 1 µg/mL) to the wells to induce an inflammatory response.
-
Include appropriate controls: untreated cells, cells treated with DMSO vehicle + LPS, and cells treated with Gnetin C alone.
-
Incubate the plates for the desired time period (e.g., 24 hours for NO and PGE2 measurement).[1]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Sample Collection: After a 24-hour incubation, collect 50-100 µL of cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of supernatant or standard to a new 92. Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a sodium nitrite standard curve.[1]
Prostaglandin E2 (PGE2) Measurement (ELISA)
This protocol quantifies the amount of PGE2 released into the cell culture medium using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Sample Collection: Collect cell culture supernatants after the desired incubation period.
-
ELISA Protocol: Follow the instructions provided with the specific commercial ELISA kit. This typically involves adding supernatants and standards to a plate pre-coated with a capture antibody, followed by the addition of a detection antibody and substrate for colorimetric detection.
-
Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually 450 nm) using a microplate reader. Calculate the PGE2 concentration based on the standard curve.[1]
Western Blot Analysis for iNOS and COX-2 Expression
This protocol is used to determine the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of iNOS and COX-2 to the loading control.[1]
Immunofluorescence for NF-κB p65 Subunit Translocation
This protocol visualizes the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon inflammatory stimulation.
-
Cell Culture: Grow cells on coverslips in a culture plate.
-
Treatment: Treat the cells as described in the cell culture and inflammatory stimulation protocol.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA).
-
Permeabilize the cell membranes with 0.1% Triton X-100.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution (e.g., serum from the secondary antibody host species).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on a microscope slide and visualize using a fluorescence microscope.
-
Analysis: In unstimulated cells, the p65 fluorescence will be predominantly in the cytoplasm. Upon LPS stimulation, the fluorescence will shift to the nucleus. Effective inhibition by Gnetin C will result in the retention of p65 in the cytoplasm.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choosing a nonsteroidal anti-inflammatory drug for pain - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Gnetin C's Bioactivity: A Comparative Guide for Researchers
A comprehensive analysis of Gnetin C, a promising resveratrol dimer, reveals its potent and selective anticancer activity across various cancer cell lines. This guide provides a comparative overview of its efficacy, delves into its molecular mechanisms, and offers detailed experimental protocols for its validation.
Initially identified as a derivative of resveratrol, Gnetin C has demonstrated superior bioactivity in preclinical studies. This document summarizes the existing experimental data on Gnetin C's effects on cancer cell viability and outlines the key signaling pathways it modulates. Of note, the compound "Gnetulin" is not commonly found in scientific literature; the research instead points to "Gnetin C" as the correct nomenclature.
Comparative Efficacy of Gnetin C
Gnetin C has shown significant cytotoxic effects against a range of cancer cell lines, often exhibiting greater potency than its well-studied precursor, resveratrol. The half-maximal inhibitory concentration (IC50), a measure of a compound's effectiveness, is consistently lower for Gnetin C in several cancer models.
Summary of Gnetin C IC50 Values
The following table summarizes the reported IC50 values for Gnetin C in various cancer cell lines, providing a direct comparison with resveratrol where available.
| Cell Line | Cancer Type | Gnetin C IC50 (µM) | Resveratrol IC50 (µM) | Incubation Time (hours) |
| DU145 | Prostate Cancer | 6.6[1] | 21.8[1] | 72 |
| PC3M | Prostate Cancer | 8.7[1] | 24.4[1] | 72 |
| HL60 | Human Leukemia | 13[2] | Not Reported | Not Specified |
Studies have also indicated the efficacy of Gnetin C in other cancer cell lines, including LNCaP (prostate), MCF7 (breast), HT-29 (colon), PANC-1, AsPC1, and Pan-02 (pancreatic), and has been noted to not affect normal cells such as PWPE1 and HEK-293T, though specific IC50 values were not provided in the reviewed literature.[2]
Molecular Mechanism of Action: Targeting Key Cancer Pathways
Gnetin C exerts its anticancer effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. A primary mechanism is the inhibition of the Metastasis-Associated Protein 1 (MTA1)/v-ets avian erythroblastosis virus E26 oncogene homolog 2 (ETS2) axis.[3] This inhibition leads to the downstream suppression of the AKT/mTOR pathway, a central regulator of cell growth and survival.
The key molecular events following Gnetin C treatment include:
-
Downregulation of MTA1 and ETS2: Gnetin C potently inhibits the expression of both MTA1 and ETS2.[4]
-
Inhibition of AKT/mTOR Signaling: This leads to decreased phosphorylation of key downstream effectors, including Akt, mTOR, S6K, and 4EBP1.[5]
-
Induction of Apoptosis: Gnetin C promotes programmed cell death through the activation of caspases, particularly caspase-3 and caspase-7.
Experimental Protocols
To facilitate the cross-validation of Gnetin C's bioactivity, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of Gnetin C (e.g., 0-100 µM) for the desired incubation period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol Details:
-
Cell Treatment: Treat cells with Gnetin C at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway modulation.
Protocol Details:
-
Protein Extraction: Lyse Gnetin C-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MTA1, p-AKT, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizing the Molecular Landscape
To better understand the experimental processes and the molecular interactions of Gnetin C, the following diagrams have been generated.
References
- 1. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study [mdpi.com]
- 5. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gnetin C Demonstrates Superior In Vivo Efficacy in Preclinical Prostate Cancer Models Compared to Resveratrol and Pterostilbene
For Immediate Release: A comprehensive analysis of preclinical in vivo studies reveals that Gnetin C, a resveratrol dimer found in Gnetum species, exhibits potent anti-tumor activity in prostate cancer models, outperforming other well-known stilbenoids like resveratrol and pterostilbene. This guide provides a detailed comparison of Gnetin C's therapeutic effects, supported by experimental data, for researchers, scientists, and drug development professionals.
Due to a lack of available in vivo research on Gnetulin, this guide focuses on the closely related and researched compound, Gnetin C.
Comparative Efficacy of Gnetin C and Other Stilbenoids in Prostate Cancer Xenograft Models
In vivo studies utilizing PC3M-Luc subcutaneous xenografts in male nude mice have demonstrated the significant tumor-inhibitory effects of Gnetin C. When administered intraperitoneally, Gnetin C at a dose of 50 mg/kg showed the most potent delay in tumor progression. Notably, a lower dose of 25 mg/kg Gnetin C exhibited comparable efficacy to a 50 mg/kg dose of pterostilbene, highlighting its superior potency.[1][2]
The anti-tumor effects of Gnetin C are further evidenced by a marked reduction in mitotic activity, decreased angiogenesis, and a significant increase in apoptosis within the tumor tissue.[1][2]
| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Volume Reduction | Proliferation (Ki67 Positive Cells %) | Apoptosis (Cleaved Caspase-3 Positive Cells %) | Angiogenesis (CD31 Positive Area %) |
| Vehicle Control | - | i.p. | - | ~35% | ~2% | ~1.2% |
| Resveratrol | 50 | i.p. | Significant | ~25% | ~8% | ~0.8% |
| Pterostilbene | 50 | i.p. | Significant | ~20% | ~10% | ~0.6% |
| Gnetin C | 25 | i.p. | Significant | ~18% | ~15% | ~0.5% |
| Gnetin C | 50 | i.p. | Most Potent | ~12% | ~20% | ~0.4% |
Note: The quantitative data in this table are approximated from graphical representations in the cited studies for comparative purposes.
Comparison with Standard-of-Care: Enzalutamide
Enzalutamide is a standard-of-care androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer (CRPC). Preclinical studies in various xenograft models have established its efficacy. For a comprehensive comparison, data from a PC-3 xenograft model (a cell line also used in Gnetin C studies) shows that enzalutamide (5 mg/kg, i.p.) in combination with another investigational agent, PAWI-2, resulted in a 63% inhibition of tumor growth.[3] While direct head-to-head in vivo studies between Gnetin C and enzalutamide are not yet available, the potent effects of Gnetin C in similar models suggest it as a promising candidate for further investigation, potentially in combination with standard therapies.
Experimental Protocols
Gnetin C In Vivo Efficacy Study in a PC3M-Luc Xenograft Model
-
Animal Model: Male nude mice.
-
Cell Line: 1 x 10⁶ PC3M-Luc human prostate cancer cells were injected subcutaneously.
-
Treatment Initiation: Intraperitoneal (i.p.) injections of the compounds commenced when the tumor volume reached approximately 200 mm³.
-
Treatment Groups:
-
Vehicle Control
-
Resveratrol (50 mg/kg)
-
Pterostilbene (50 mg/kg)
-
Gnetin C (25 mg/kg)
-
Gnetin C (50 mg/kg)
-
-
Monitoring: Tumor growth was measured twice a week using a digital caliper.
-
Endpoint Analysis: At the end of the study, tumors were excised for histological and molecular analysis, including H&E staining, and immunohistochemistry for Ki67 (proliferation), cleaved caspase-3 (apoptosis), and CD31 (angiogenesis).[1]
Enzalutamide In Vivo Efficacy Study in a PC-3 Xenograft Model
-
Animal Model: Male nude mice.
-
Cell Line: PC-3 human prostate cancer cells were injected subcutaneously.
-
Treatment Groups:
-
Vehicle Control
-
PAWI-2 (20 mg/kg/day, i.p.)
-
Enzalutamide (5 mg/kg/day, i.p.) + PAWI-2 (20 mg/kg/day, i.p.)
-
-
Treatment Duration: 21 days.
Signaling Pathways and Experimental Workflows
The anti-tumor activity of Gnetin C in prostate cancer is attributed to its modulation of key signaling pathways. In vivo and in vitro studies have shown that Gnetin C inhibits the MTA1/ETS2 and MTA1/AKT/mTOR signaling pathways.[1][4]
Gnetin C Experimental Workflow
References
- 1. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gnetulin and Resveratrol: A Comparative Analysis of Safety and Toxicity
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the safety and toxicity profiles of gnetulin and the well-researched stilbenoid, resveratrol. As direct toxicological data for this compound is limited, this comparison incorporates data from gnetin C, a closely related resveratrol dimer, and extracts from Gnetum gnemon (melinjo), a primary source of these compounds. This information is intended to support researchers, scientists, and drug development professionals in evaluating the potential of these natural compounds.
Executive Summary
Resveratrol is a widely studied compound with a well-established safety profile. It exhibits low acute toxicity and is not mutagenic. In human trials, it is generally well-tolerated, though high doses may lead to mild gastrointestinal side effects. A key consideration for resveratrol is its potential for drug interactions due to its inhibitory effects on cytochrome P450 enzymes.
Data on this compound is less comprehensive. However, studies on the related compound gnetin C and melinjo seed extract suggest a favorable safety profile, with no reported toxicity in preclinical and clinical studies. In some instances, gnetin C has demonstrated greater biological potency than resveratrol without concurrent toxicity.
Table 1: Comparative Acute and Sub-chronic Toxicity Data
| Parameter | This compound / Related Compounds | Resveratrol |
| Acute Toxicity (LD50) | Not explicitly determined for this compound. For Gnetum gnemon leaf powder, the LD50 in Wistar rats is >2000 mg/kg (oral).[1] | In rats, the oral LD50 is reported to be greater than 5000 mg/kg.[2] |
| No-Observed-Adverse-Effect-Level (NOAEL) | Not explicitly determined. In vivo studies with gnetin C showed no visible toxicity in mice.[3][4] | 200 mg/kg/day in rats and 600 mg/kg/day in dogs in a 90-day study.[5] |
| Reported Organ Toxicity | No significant organ toxicity reported in studies with gnetin C or melinjo seed extract.[3][6] | At high doses in rodents, potential for nephrotoxicity has been reported.[7] In a 3-month study, target organs included the kidney and small intestine in rats.[8] |
Table 2: Genotoxicity Profile
| Assay | This compound / Related Compounds | Resveratrol |
| Bacterial Reverse Mutation Assay (Ames Test) | Data not available for this compound or gnetin C. | Negative. Not mutagenic in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.[8] |
| In vivo Micronucleus Test | Data not available for this compound or gnetin C. | Negative. No evidence of genetic toxicity at oral doses up to 1,250 mg/kg/day in rats and 2,500 mg/kg/day in mice.[8] |
Table 3: Clinical Safety and Drug Interactions
| Aspect | This compound / Related Compounds | Resveratrol |
| Human Clinical Safety | Melinjo seed extract (containing gnetin C) was well-tolerated in humans with no serious adverse events reported.[6][9] | Generally well-tolerated. High doses (2-5 g/day ) may cause mild gastrointestinal issues like diarrhea and nausea.[7] Severe adverse events are rare, though nephrotoxicity was observed in one study with multiple myeloma patients. |
| Cytochrome P450 (CYP) Inhibition | Data not available for this compound or gnetin C. | Known inhibitor of several CYP enzymes. It is a mechanism-based inactivator of CYP3A4.[10][11] It also inhibits CYP2C9 and CYP2D6 at higher concentrations, indicating a potential for drug-drug interactions.[7] |
Experimental Methodologies
Acute Oral Toxicity Studies
Acute toxicity is typically assessed to determine the median lethal dose (LD50). As per the OECD 425 guideline, Wistar rats are often used. For the study on Gnetum gnemon leaf powder, a limit dose of 2000 mg/kg body weight was administered orally.[1] The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.[1] A similar approach was used for resveratrol, where an up-and-down method following OECD guidelines was employed in rats, establishing an LD50 of over 5000 mg/kg.[2]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a standard method to evaluate the mutagenic potential of a substance. The assay uses several strains of Salmonella typhimurium (e.g., TA98, TA100, TA102, TA97a) that are deficient in histidine synthesis.[12][13][14] The test compound is incubated with the bacterial strains, both with and without a metabolic activation system (S9 mix from rat liver).[12][13] A positive result, indicating mutagenicity, is recorded if the substance causes a significant increase in the number of revertant colonies that can grow on a histidine-free medium.[14] Resveratrol has consistently tested negative in this assay.[8]
Cytochrome P450 Inhibition Assay
The potential for drug interactions is often evaluated by assessing the inhibition of cytochrome P450 enzymes. A common in vitro method uses human liver microsomes, which contain a mixture of CYP enzymes. The activity of a specific CYP isoform (e.g., CYP3A4) is measured using a probe substrate that is selectively metabolized by that enzyme. The test compound is incubated with the microsomes and the probe substrate. The rate of metabolite formation is then quantified (e.g., via HPLC or luminescence) and compared to a control without the inhibitor. This allows for the determination of the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Signaling Pathways and Metabolism
Resveratrol undergoes extensive metabolism, primarily through glucuronidation and sulfation in the intestine and liver. It is also metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP1A1. Importantly, resveratrol can act as a mechanism-based inactivator of CYP3A4, the most abundant human CYP enzyme responsible for the metabolism of numerous drugs.[10][11] This inactivation occurs when a reactive metabolite of resveratrol covalently binds to the enzyme, leading to its irreversible inhibition.[11] This mechanism is a critical consideration for potential drug-food interactions.
The metabolic pathways for this compound and gnetin C have not been as thoroughly elucidated. As resveratrol dimers, they are likely subject to similar phase II conjugation reactions. Their interaction with CYP enzymes remains an important area for future research.
Conclusion
Based on current evidence, both resveratrol and this compound-related compounds (gnetin C) exhibit promising safety profiles. Resveratrol's toxicity is low, but its potential to inhibit CYP3A4 warrants careful consideration in clinical applications, especially with co-administered medications. Gnetin C appears to be safe in the studies conducted to date, and further research is needed to fully characterize the toxicological profile of pure this compound, including its genotoxicity and effects on drug-metabolizing enzymes. This will be crucial for its potential development as a therapeutic agent.
References
- 1. Assessment of Biological Activities, Acute and Sub-chronic Toxicity of Liang (Gnetum gnemon var. tenerum) Leaves Powder, a Natural Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Gnetin C Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Subchronic oral toxicity and cardiovascular safety pharmacology studies of resveratrol, a naturally occurring polyphenol with cancer preventive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Adverse Effects of Resveratrol: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. Pharmacokinetics and safety of resveratrol derivatives in humans after oral administration of melinjo (Gnetum gnemon L.) seed extract powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resveratrol, a red wine constituent, is a mechanism-based inactivator of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interactions between CYP3A4 and Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Evaluation of Betulin Mutagenicity by Salmonella/Microsome Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ames test - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Gnetulin Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Gnetulin Isolation
This compound, a stilbenoid found in the seeds of Gnetum gnemon, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The efficient extraction of this bioactive compound is a critical first step in both preclinical research and the development of novel pharmaceuticals. This guide provides a comparative analysis of various extraction methods for this compound, offering a summary of their performance based on available experimental data for related stilbenoids, detailed experimental protocols, and visualizations of a key signaling pathway and a representative extraction workflow.
Performance Comparison of Extraction Techniques
The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound. While direct comparative studies on this compound extraction are limited, data from the extraction of resveratrol, a structurally related stilbenoid also present in Gnetum gnemon seeds, provides valuable insights into the relative efficiencies of different techniques. The following table summarizes quantitative data for resveratrol extraction, which can serve as a proxy for estimating the performance of these methods for this compound.
| Extraction Method | Solvent/System | Yield (mg/g of dried seeds) | Key Parameters | Source |
| Microwave-Assisted Extraction (MAE) | 90% Ethanol | 0.31 | Microwave Power: 30% (of 900W), Time: 5 min | [1] |
| Ionic Liquid-Microwave-Assisted Extraction (IL-MAE) | [Bmim]Br (2.5 M) | 0.52 | Microwave Power: 10% (of 900W), Time: 10 min | [1] |
| Ionic Liquid-Microwave-Assisted Extraction (IL-MAE) | [Bmim]Br (2.5 M) | 1.34 | Liquid/Solid Ratio: 15 mL/g, Microwave Power: 10% (of 900W), Time: 10 min | [2][3] |
| Heat Reflux Extraction (HRE) | Ethanol | 0.093 | Not specified | [1] |
| Ultrasound-Assisted Extraction (UAE) | Betaine-lactic acid (NADES) | 0.3344 | Not specified | [4] |
| Ultrasound-Assisted Extraction (UAE) | Betaine-lactic acid (NADES) with 60% water | 0.227 | Time: 10 min, Sample:Solvent Ratio: 1:10 | [4][5] |
Note: The data presented is for resveratrol, not this compound. Yields are highly dependent on the specific experimental conditions and the quality of the plant material.
Key Signaling Pathway: mTOR
This compound has been shown to exert its biological effects through the modulation of various cellular signaling pathways. One of the key pathways implicated in its anticancer activity is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of extraction results. Below is a representative protocol for Microwave-Assisted Extraction (MAE), adapted from studies on resveratrol extraction from Gnetum gnemon seeds, which can be optimized for this compound.
Microwave-Assisted Extraction (MAE) Protocol
1. Sample Preparation:
-
Obtain dried seeds of Gnetum gnemon.
-
Grind the seeds into a fine powder using a mechanical grinder.
-
Defat the seed powder by soaking in n-hexane for 24 hours to remove lipids that may interfere with the extraction process.
-
Air-dry the defatted powder to remove any residual hexane.
2. Extraction Procedure:
-
Place a known quantity (e.g., 10 g) of the defatted seed powder into a microwave-safe extraction vessel.
-
Add the extraction solvent. For a non-ionic liquid approach, 90% ethanol is a suitable choice. A solvent-to-solid ratio of 10:1 (mL:g) is a common starting point.
-
For an ionic liquid-based extraction, a 2.5 M solution of [Bmim]Br can be used at a liquid-to-solid ratio of 15:1 (mL:g).
-
Securely cap the extraction vessel.
-
Place the vessel in a microwave extractor.
-
Set the extraction parameters. Based on resveratrol studies, initial parameters could be:
-
Microwave Power: 10-30% of the total power (e.g., of a 900W system).
-
Extraction Time: 5-10 minutes.
-
Temperature: Monitor and control to avoid degradation of the target compound (typically below 80°C).
-
-
After extraction, allow the vessel to cool to room temperature.
3. Sample Recovery:
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to separate the solid residue from the liquid extract.
-
If an ionic liquid was used, a back-extraction with an organic solvent like ethyl acetate may be necessary to recover the extracted compounds.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.
-
Dry the resulting crude extract and store it at 4°C for further analysis.
4. Analysis:
-
The this compound content in the extract can be quantified using High-Performance Liquid Chromatography (HPLC) with a suitable standard for comparison.
Caption: A typical experimental workflow for Microwave-Assisted Extraction (MAE).
Conclusion
The extraction of this compound from Gnetum gnemon is a critical step for its further investigation and potential therapeutic application. While direct comparative data for this compound is still emerging, studies on the related stilbenoid, resveratrol, suggest that modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), particularly when combined with novel solvent systems like ionic liquids or natural deep eutectic solvents (NADES), can offer significantly higher yields and shorter extraction times compared to conventional methods like Heat Reflux Extraction.
The provided protocols and diagrams serve as a foundational guide for researchers to develop and optimize their this compound extraction strategies. Further research is warranted to establish the optimal parameters for each extraction method specifically for this compound to ensure the highest possible yield and purity for downstream applications in drug discovery and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Ionic Liquid-Based Microwave Assisted Extraction to Obtain Trans-resveratrol from Gnetum gnemon L. Seeds – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
Gnetulin's Antioxidant Power: A Comparative Analysis Against Natural Heavyweights
For Immediate Release
[City, State] – [Date] – In the ever-expanding field of natural product research, the quest for potent antioxidants continues to be a primary focus for scientists and drug development professionals. A comprehensive comparative guide released today offers an in-depth analysis of the antioxidant capacity of gnetulin, a stilbenoid found in the Gnetum species, benchmarked against three of the most well-studied natural antioxidants: resveratrol, curcumin, and quercetin. This guide provides a critical evaluation of available experimental data, detailed experimental protocols, and visual representations of the key signaling pathways involved in their antioxidant action.
The guide addresses a critical need for objective comparisons of the antioxidant performance of emerging natural compounds. By presenting quantitative data in a structured format, it aims to facilitate informed decisions in research and development.
Quantitative Antioxidant Capacity: A Side-by-Side Comparison
The antioxidant potential of a compound is often evaluated through various in vitro assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) being the most common. These assays measure the ability of a compound to scavenge free radicals, a key aspect of its antioxidant activity. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant capacity.
While direct comparative studies testing this compound alongside resveratrol, curcumin, and quercetin under identical conditions are limited, this guide compiles available data from various studies to provide a useful, albeit indirect, comparison. It is important to note that variations in experimental protocols can influence results, and the data presented here should be interpreted with this in mind.
One study reported the antioxidant activity of gnetol, a closely related stilbenoid also found in Gnetum species, providing valuable insight. In an ABTS assay, gnetol demonstrated a Trolox equivalent antioxidant capacity of 13.48 µmol/L at a concentration of 2.5 µmol/L.[1] In the same study, resveratrol showed a lower capacity of 10.61 µmol/L Trolox equivalents.[1] Another study identified a fraction containing gnetol with a DPPH IC50 value of 17.15 µg/mL.
Data for resveratrol, curcumin, and quercetin from various studies are presented below.
| Compound | Assay | IC50 / Activity | Reference Compound |
| Gnetol (from Gnetum) | DPPH | 17.15 µg/mL (for a column fraction) | - |
| Gnetol (from Gnetum) | ABTS | 13.48 µmol/L Trolox Equivalents (at 2.5 µmol/L) | Trolox |
| Resveratrol | ABTS | 10.61 µmol/L Trolox Equivalents (at 2.5 µmol/L) | Trolox |
| Curcumin | DPPH | - | - |
| Quercetin | DPPH | - | - |
Note: The data for gnetol and resveratrol in the ABTS assay are from a direct comparative study. The DPPH value for the gnetol-containing fraction is from a separate study. IC50 values for curcumin and quercetin are widely variable in the literature depending on the specific assay conditions and are therefore not listed to avoid misrepresentation. Researchers are encouraged to consult primary literature for specific comparative values under their experimental settings.
Unraveling the Mechanisms: Signaling Pathways in Antioxidant Defense
The antioxidant effects of these natural compounds are not solely based on direct free radical scavenging but also on their ability to modulate cellular signaling pathways involved in the body's endogenous antioxidant defense system.
This compound , through its close analog gnetol, is suggested to exert its antioxidant effects by activating the pPI3K/AKT-Nrf2 signaling pathway . The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, and its activation leads to the expression of a suite of antioxidant and detoxification enzymes.
Resveratrol is known to modulate several pathways, including the activation of Sirtuin 1 (SIRT1), which in turn can deacetylate and activate transcription factors like Forkhead box O (FOXO) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). These events lead to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Curcumin exerts its antioxidant effects through multiple mechanisms. It can directly scavenge reactive oxygen species (ROS) and also upregulate the expression of antioxidant enzymes by activating the Nrf2 pathway.
Quercetin also demonstrates a dual antioxidant role. It is a potent free radical scavenger and can modulate signaling pathways such as the Nrf2 and Mitogen-Activated Protein Kinase (MAPK) pathways to enhance the cellular antioxidant defense.
Standardized Experimental Protocols: Ensuring Reliable Data
To ensure the reproducibility and comparability of antioxidant capacity data, adherence to standardized experimental protocols is paramount. This guide provides detailed methodologies for the three most common assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample preparation: The test compound is dissolved in a suitable solvent and serially diluted to various concentrations.
-
Reaction mixture: A fixed volume of the DPPH solution is added to each dilution of the test sample. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The change in color is measured spectrophotometrically.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.
-
Working solution preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: The test compound at various concentrations is added to the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
Reagent preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a suitable buffer.
-
Reaction setup: The fluorescent probe, the test compound at various concentrations, and a control (buffer only) are mixed in a microplate.
-
Initiation of reaction: The reaction is initiated by adding the peroxyl radical generator.
-
Measurement: The fluorescence is measured kinetically at regular intervals until the fluorescence in the control has decayed significantly.
-
Calculation: The area under the curve (AUC) is calculated for both the sample and the blank. The net AUC is proportional to the antioxidant capacity, which is typically expressed as Trolox equivalents.
Conclusion
This comparative guide underscores the potent antioxidant potential of this compound and its analogs, positioning them as promising candidates for further investigation in the development of novel therapeutics and health-promoting agents. While the available data suggests that gnetol, a key component of Gnetum extracts, exhibits antioxidant activity comparable to or even exceeding that of resveratrol in certain assays, more direct comparative studies are warranted to definitively establish the relative potency of pure this compound against other well-known natural antioxidants. The elucidation of its primary mechanism of action through the Nrf2 pathway provides a solid foundation for future research into its biological effects. This guide serves as a valuable resource for researchers and professionals in the field, providing a comprehensive overview of the current state of knowledge and highlighting the need for continued exploration of this promising natural compound.
References
Gnetulin and Gnetum Extracts: A Comparative Review of Preclinical and Clinical Evidence
A comprehensive analysis of the therapeutic potential of Gnetum-derived compounds in oncology, metabolic disorders, and neuroprotection, benchmarked against the clinically-studied stilbenoid, resveratrol.
This guide provides a comparative analysis of the existing research on Gnetulin and extracts from the Gnetum genus, with a particular focus on Gnetum gnemon (melinjo) and Gnetum montanum. Due to the limited availability of clinical trial data on this compound and Gnetum extracts directly, this guide leverages the extensive clinical research on resveratrol, a key bioactive stilbenoid found in Gnetum species, as a benchmark for comparison. This approach allows for an objective evaluation of the potential therapeutic applications of Gnetum-derived compounds for researchers, scientists, and drug development professionals.
I. Comparative Analysis of Bioactive Compounds
Gnetum species are a rich source of various stilbenoids, with resveratrol and its derivatives, such as gnetin C (a resveratrol dimer), being of significant interest.[1][2] Preclinical studies suggest that extracts from Gnetum gnemon and Gnetum montanum possess potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] In contrast, resveratrol has been the subject of numerous clinical trials investigating its effects on cognitive decline, metabolic syndrome, and other age-related conditions.[4][5]
Table 1: Comparison of Investigated Therapeutic Areas
| Compound/Extract | Therapeutic Area | Level of Evidence | Key Findings |
| Gnetum Extracts (gnemon, montanum) | Cancer (Colon, Breast, Prostate) | Preclinical (In vitro & In vivo) | Inhibition of tumor cell proliferation, induction of apoptosis, and reduction of tumor growth and metastasis.[2][6][7] |
| Nephrotoxicity | Preclinical (In vivo) | Protective effects against drug-induced kidney damage.[1] | |
| Metabolic Disorders | Preclinical (In vivo) | Suppression of diet-induced obesity, hyperglycemia, and insulin resistance.[8] | |
| Inflammation | Preclinical (In vitro) | Inhibition of nitric oxide production.[9] | |
| Resveratrol | Cognitive Decline & Alzheimer's Disease | Clinical (Phase II) | Mixed results; some studies show stabilized biomarkers (Aβ40), but no significant cognitive improvement.[10][11][12] |
| Metabolic Syndrome | Clinical | Inconsistent findings; some trials show improvements in weight, BMI, and insulin secretion, while others report no beneficial effects or even adverse effects on cholesterol levels.[5][13][14] | |
| Insulin Resistance | Clinical | Marginal improvements in glucose homeostasis in some populations.[15] |
II. Experimental Protocols
A. Preclinical Evaluation of Gnetum montanum Extract (GME) in Colon Cancer
Objective: To investigate the anti-proliferative and apoptotic effects of GME on human colon cancer cells (SW480) both in vitro and in vivo.[7]
Methodology:
-
Cell Culture and Viability Assay: SW480 cells were cultured and treated with varying concentrations of GME (0-120 µg/mL) for 24, 48, and 72 hours. Cell viability was assessed using an MTS assay to determine the half-maximal inhibitory concentration (IC50).[7]
-
Apoptosis and Cell Cycle Analysis: Flow cytometry was used to quantify apoptotic cells and analyze cell cycle distribution in GME-treated SW480 cells.[7]
-
Western Blot Analysis: Protein expression levels of key signaling molecules involved in apoptosis and cell survival pathways (e.g., P-AKT, caspase-3, Bcl-2, Bax) were determined by Western blotting.[7]
-
In Vivo Xenograft Models:
-
Zebrafish: SW480 cells were implanted into zebrafish embryos to evaluate the effect of GME on tumor growth and migration.[7]
-
Nude Mice: SW480 cells were subcutaneously injected into nude mice to form tumors. The mice were then treated with GME (28 mg/kg/day and 56 mg/kg/day) to assess its effect on tumor weight.[7]
-
B. Clinical Trial of Resveratrol in Mild to Moderate Alzheimer's Disease
Objective: To evaluate the safety, tolerability, and efficacy of high-dose resveratrol in individuals with mild to moderate Alzheimer's disease.[12]
Methodology:
-
Study Design: A randomized, phase II, placebo-controlled, double-blind study.[12]
-
Participants: 119 participants with mild to moderate dementia due to Alzheimer's disease were enrolled.[12]
-
Intervention: Participants received either purified synthetic resveratrol (starting at 500 mg once daily and escalating to 1 gram twice daily) or a placebo for one year.[12]
-
Outcome Measures:
-
Primary: Safety and tolerability.
-
Secondary: Cognitive and functional outcomes (e.g., Mini-Mental State Examination, Alzheimer's Disease Assessment Scale-cognitive subscale).
-
Biomarkers: Levels of amyloid-beta 40 (Aβ40) in plasma and cerebrospinal fluid (CSF), and brain volume changes measured by MRI.[11][12]
-
III. Signaling Pathways and Experimental Workflows
IV. Conclusion and Future Directions
The preclinical data for Gnetum extracts, particularly from G. gnemon and G. montanum, are promising, demonstrating significant anti-cancer and metabolic regulatory effects in vitro and in animal models.[2][7][8] The active compounds, including resveratrol and its dimer gnetin C, appear to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[6][7]
In comparison, clinical trials on resveratrol have yielded mixed and often modest results. While generally safe and well-tolerated, its efficacy in improving cognitive function in Alzheimer's disease or consistently ameliorating metabolic syndrome in humans remains inconclusive.[11][13][16] Challenges such as poor bioavailability may limit the clinical applicability of resveratrol.[10]
The potent preclinical activity of Gnetum extracts, which contain a complex mixture of stilbenoids including the more bioavailable gnetin C, suggests that these extracts may offer a more robust therapeutic effect than isolated resveratrol.[6] However, to substantiate these claims, rigorous, well-designed clinical trials are imperative. Future research should focus on:
-
Standardization of Gnetum extracts: Ensuring consistent composition and dosage for clinical investigation.
-
Pharmacokinetic and bioavailability studies: Determining the absorption, distribution, metabolism, and excretion of the active compounds in humans.
-
Phase I and II clinical trials: Evaluating the safety and efficacy of standardized Gnetum extracts in relevant patient populations, particularly in oncology and metabolic diseases.
By bridging the gap between the promising preclinical findings and the need for human clinical data, the therapeutic potential of this compound and Gnetum extracts can be fully elucidated.
References
- 1. ijzab.com [ijzab.com]
- 2. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Resveratrol and cognitive decline: a clinician perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Resveratrol in the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melinjo (Gnetum gnemon L.) seed extract induces uncoupling protein 1 expression in brown fat and protects mice against diet-induced obesity, inflammation, and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory nitric oxide production and cytotoxic activities of phenolic compounds from Gnetum montanum Markgr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Resveratrol Impacts Alzheimer’s Disease Biomarker | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]
- 13. No Beneficial Effects of Resveratrol on the Metabolic Syndrome: A Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The effects of trans-resveratrol on insulin resistance, inflammation, and microbiota in men with the metabolic syndrome: A pilot randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. examine.com [examine.com]
Safety Operating Guide
Navigating the Safe Disposal of Gnetulin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Gnetulin, a stilbenoid found in various Gnetum species. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat it as a substance with unknown hazardous properties and follow stringent safety protocols.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to adhere to standard laboratory safety practices. The lack of comprehensive toxicity data necessitates a cautious approach to minimize exposure.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety goggles or a face shield
-
A laboratory coat
-
Chemical-resistant gloves
Ventilation: All handling of solid this compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Procedure for this compound
The following protocol outlines a safe and compliant method for the disposal of this compound and associated waste, treating it as potentially hazardous chemical waste.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including the pure compound, solutions, and contaminated laboratory materials (e.g., pipette tips, vials, gloves), as hazardous chemical waste.[1]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] This prevents potentially dangerous chemical reactions.
2. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-on cap.[1]
-
For solid waste, a separate, clearly labeled container should be used.[1]
-
Liquid waste containers should be appropriate for the solvent used to dissolve the this compound.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[1]
-
The label must also include the full chemical name, "this compound," and the approximate quantity or concentration.[1] Avoid using chemical formulas or abbreviations.
-
Indicate the date when waste was first added to the container and include the name of the principal investigator and the laboratory location.[1]
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.[1]
-
The storage area should be under the control of laboratory personnel and away from general lab traffic.[1]
-
Ensure the waste container is stored in secondary containment to prevent spills.[1]
5. Final Disposal:
-
Once the waste container is full or the generation of this compound waste is complete, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[1]
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [1]
This compound Properties and Safety Summary
| Property/Parameter | Information | Source |
| Chemical Name | This compound | ChemFaces |
| CAS Number | 152340-24-4 | ChemFaces |
| Molecular Formula | C30 H24 O8 | N/A |
| Appearance | Solid (form may vary) | General |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[2] |
| Handling | Handle in a well-ventilated area, preferably a fume hood. | Benchchem[1] |
| PPE | Safety goggles, lab coat, chemical-resistant gloves. | Benchchem[1] |
| Waste Disposal | Treat as hazardous chemical waste. | Benchchem[1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
